4-Bromobenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59863. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOLYBMGRQYQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075366 | |
| Record name | 4-Bromobenzophenone | |
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Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | 4-Bromobenzophenone | |
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CAS No. |
90-90-4 | |
| Record name | 4-Bromobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzophenone, 4-bromo- | |
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| Record name | 4-Bromobenzophenone | |
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| Record name | 4-Bromobenzophenone | |
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| Record name | 4-bromobenzophenone | |
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| Record name | 4-Bromobenzophenone | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Bromobenzophenone synthesis via Friedel-Crafts acylation
An In-depth Technical Guide to the Synthesis of 4-Bromobenzophenone via Friedel-Crafts Acylation
Introduction
The Friedel-Crafts acylation is a fundamental and versatile reaction in organic chemistry for the synthesis of aryl ketones.[1][2] This electrophilic aromatic substitution reaction facilitates the introduction of an acyl group onto an aromatic ring, a critical transformation in the production of intermediates for pharmaceuticals and fine chemicals.[3][4][5] This guide provides a comprehensive technical overview of the synthesis of this compound from bromobenzene and benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]
Benzophenone and its derivatives, such as this compound, are key structural motifs and precursors in various chemical processes.[1] The synthesis via Friedel-Crafts acylation is a classic demonstration of this reaction's utility, involving the generation of a highly electrophilic acylium ion that then attacks the electron-rich aromatic ring of bromobenzene.[1][3] Due to the electron-withdrawing nature of the resulting ketone, the product is deactivated towards further acylation, which prevents the polysubstitution often observed in Friedel-Crafts alkylations.[6][7]
Reaction Mechanism
The synthesis of this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction can be broken down into three primary steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with benzoyl chloride to form a highly electrophilic acylium ion.[3][8] This ion is resonance-stabilized.
-
Electrophilic Attack: The bromobenzene ring acts as a nucleophile, attacking the acylium ion. The bromine atom is an ortho, para-directing deactivator.[3][9] The para-isomer is the major product, primarily due to reduced steric hindrance compared to the ortho position.[3][10] This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Catalyst Regeneration: The AlCl₄⁻ ion, formed in the first step, removes a proton from the arenium ion.[8] This restores the aromaticity of the ring, yielding the this compound product and regenerating the AlCl₃ catalyst.[8] However, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃, necessitating the use of stoichiometric or greater amounts of the catalyst.[6] An aqueous workup is required to break this complex and isolate the final product.[6]
Caption: Friedel-Crafts acylation mechanism for this compound.
Experimental Protocols
The following section details a typical laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | FW ( g/mol ) | Amount (mmol) | Quantity |
| Bromobenzene | C₆H₅Br | 157.01 | 19 | 2.0 mL (3.0 g) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 30 | 3.3 mL (4.0 g) |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 30 | 4.0 g |
| 10% Sodium Hydroxide Solution | NaOH | 40.00 | - | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For extraction |
| Light Petroleum (60-80 °C) | - | - | - | For recrystallization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |
| Ice | H₂O | 18.02 | - | For quenching |
| Note: The quantities are based on a representative procedure.[3] |
Procedure
-
Reaction Setup: In a 50 mL Erlenmeyer flask, combine bromobenzene (2.0 mL) and benzoyl chloride (3.3 mL).[3][10]
-
Catalyst Addition: While stirring the mixture, carefully add anhydrous aluminum chloride (4.0 g) in three portions.[10] The reaction is exothermic and will produce hydrogen chloride (HCl) gas; therefore, this step must be performed in a fume hood.[11]
-
Reaction: Heat the flask in a boiling water bath for approximately 20 minutes. The mixture will turn into a dark red liquid.[1][2][10]
-
Quenching: After heating, cool the reaction flask to room temperature. Carefully pour the cooled mixture onto crushed ice in a beaker to decompose the aluminum chloride complex.[1][11]
-
Neutralization: Make the resulting solution alkaline by adding 10% sodium hydroxide (NaOH) solution.[1][10] This step dissolves any unreacted benzoic acid and aluminum salts.[10] An oily precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[10] Combine the organic extracts.
-
Drying and Solvent Removal: Dry the combined ether extracts over anhydrous magnesium sulfate (MgSO₄).[10] Filter to remove the drying agent and then remove the diethyl ether using a rotary evaporator.[1]
-
Purification: Recrystallize the crude solid product from light petroleum (or ethanol) to yield pure, colorless crystals of this compound.[1][10][12]
-
Characterization: Record the final yield and determine the melting point of the purified product.[2] Analyze the product using IR and NMR spectroscopy to confirm its identity.[1][2]
References
- 1. studymoose.com [studymoose.com]
- 2. scribd.com [scribd.com]
- 3. Solved Experiment 2: this compound by the | Chegg.com [chegg.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. maths.tcd.ie [maths.tcd.ie]
- 12. Experimental Chemistry II [sites.science.oregonstate.edu]
An In-depth Technical Guide to 4-Bromobenzophenone: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromobenzophenone. It includes detailed experimental protocols for its synthesis, purification, and characterization, along with an exploration of its reactivity and potential applications.
Core Physical and Chemical Properties
This compound is a crystalline solid at room temperature, appearing as white to off-white or light beige powder.[1][2] It is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals.[2]
Quantitative Physical and Chemical Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₉BrO | [2] |
| Molecular Weight | 261.11 g/mol | [3] |
| Melting Point | 79-84 °C | [2][3] |
| Boiling Point | 350 °C (at 760 mmHg) | [2][3] |
| Appearance | White to light beige crystalline powder | [2] |
| Solubility | Insoluble in water; slightly soluble in ethanol, ether, and benzene. | [2][4] |
Table 2: Spectroscopic and Chromatographic Data of this compound
| Technique | Key Data/Observations | Reference(s) |
| ¹H NMR | Spectral data available. | [1] |
| ¹³C NMR | Spectral data available. | [1] |
| Infrared (IR) | Conforms to structure. | [1] |
| Mass Spectrometry (MS) | Mass spectrum available. | [1] |
| Gas Chromatography (GC) | Assay (GC): ≥97.5% to >98.0% |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its effective use in research and development.
Synthesis of this compound via Friedel-Crafts Acylation
The most common method for synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.[5]
Materials:
-
Bromobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Light petroleum (boiling range 60-80°C)
-
Ice
-
50 mL Erlenmeyer flask
-
Boiling water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL Erlenmeyer flask, combine bromobenzene and benzoyl chloride.
-
Gradually add anhydrous aluminum chloride to the mixture in portions, with swirling.
-
Heat the reaction mixture in a boiling water bath for approximately 20 minutes. The mixture will typically turn a dark red color.
-
After cooling, pour the reaction mixture onto ice.
-
Neutralize the mixture with a 10% NaOH solution. This step is to dissolve any unreacted benzoyl chloride and the aluminum salts.
-
Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.
-
Wash the combined organic extracts with water and then dry over anhydrous sodium sulfate.
-
Remove the diethyl ether using a rotary evaporator to yield the crude product.
Diagram of the Friedel-Crafts Acylation Workflow:
Purification of this compound
The crude product obtained from the synthesis can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of hot light petroleum (60-80°C) or ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals to obtain pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.
Mass Spectrometry (MS):
-
MS provides the molecular weight of the compound and its fragmentation pattern, which helps in confirming the structure.
Chromatographic Methods:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to determine the purity of the compound.[2]
Chemical Reactivity
This compound exhibits reactivity at both the carbonyl group and the bromine-substituted aromatic ring.
Reactions at the Carbonyl Group
-
Reduction: The ketone functionality can be reduced to a secondary alcohol (4-bromobenzhydrol) using reducing agents like sodium borohydride (NaBH₄).[6][7]
-
Grignard Reaction: Reaction with Grignard reagents results in the formation of tertiary alcohols. For example, reacting this compound with phenylmagnesium bromide would yield (4-bromophenyl)diphenylmethanol.
Diagram of the Reduction of this compound:
Reactions involving the Bromo-Substituent
-
Suzuki-Miyaura Coupling: The bromine atom can be substituted via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[8] This is a powerful method for synthesizing more complex benzophenone derivatives.
Diagram of the Suzuki-Miyaura Coupling Reaction:
Biological Relevance and Applications
While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives are of significant interest in medicinal chemistry and materials science.
Precursor for Bioactive Molecules
Benzophenone and its derivatives form the structural core of many compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9] this compound serves as a key starting material for the synthesis of these more complex and potentially therapeutic molecules.
Photochemical Applications
Benzophenones are well-known photosensitizers and are used as photoinitiators in UV-curing applications.[9][10] Upon absorption of UV light, this compound can be excited to a triplet state, which can then initiate polymerization or other photochemical reactions.[6][7] This property is valuable in the development of photocurable materials and in photochemical synthesis.
Diagram of the Photoinitiation Process:
Conclusion
This compound is a versatile chemical compound with well-defined physical and chemical properties. The experimental protocols for its synthesis and purification are robust and accessible. Its reactivity at both the carbonyl group and the bromo-substituent makes it a valuable intermediate for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational resource for researchers and professionals working with this important chemical building block.
References
- 1. This compound | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 90-90-4 [chemicalbook.com]
- 3. 4-溴苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. studymoose.com [studymoose.com]
- 6. Experimental Chemistry II [sites.science.oregonstate.edu]
- 7. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. CN100427461C - Polymerisable benzophenone photoinitiator and its preparing method - Google Patents [patents.google.com]
- 9. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 4-Bromobenzophenone (CAS 90-90-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromobenzophenone (CAS 90-90-4), a versatile chemical intermediate with significant applications in organic synthesis, analytical chemistry, and pharmaceutical development. This document collates critical data on its chemical and physical properties, detailed spectral analysis, and established synthesis protocols. Furthermore, it explores the broader biological activities of benzophenone derivatives, offering insights into potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is a white to light beige crystalline powder at room temperature.[1][2] It is known for its chemical stability and reactivity, which makes it a valuable building block in various chemical reactions.[3] It is insoluble in water but shows slight solubility in organic solvents such as ethanol, ether, and benzene.[1][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 90-90-4 | [5][6] |
| Molecular Formula | C₁₃H₉BrO | [1][6] |
| Molecular Weight | 261.11 g/mol | [1][6] |
| Appearance | White to light beige crystalline powder | [1][3] |
| Melting Point | 79-84 °C | [1][7] |
| Boiling Point | 350 °C | [1][7] |
| InChI Key | KEOLYBMGRQYQTN-UHFFFAOYSA-N | [1] |
| SMILES | O=C(C1=CC=C(Br)C=C1)C2=CC=CC=C2 | [1] |
| Water Solubility | Insoluble | [1][3] |
| Storage | Sealed in a dry place at room temperature | [1] |
Spectral Data
The structural identity and purity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Assignment | Chemical Shift (ppm) | Reference(s) |
| Aromatic Protons | 7.772 | [1] |
| Aromatic Protons | 7.674 | [1] |
| Aromatic Protons | 7.63 | [1] |
| Aromatic Protons | 7.60 | [1] |
| Aromatic Protons | 7.488 | [1] |
Table 3: ¹³C NMR Spectral Data of this compound
| Feature | Description | Reference(s) |
| Spectrum | Available | [8] |
| Discussion | The assignment of peaks in the ¹³C NMR spectrum of this compound can be complex due to the "heavy atom effect" of bromine, which can cause an upfield shift of the ipso-carbon. | [9] |
Table 4: Infrared (IR) Spectroscopy Data of this compound
| Vibration | Wavenumber (cm⁻¹) | Reference(s) |
| C=O (Ketone) Stretching | 1728.72 | [3][10] |
| Aromatic C=C Stretch | 1578.29 | [10] |
| C-Br Stretching | 600-500 (literature value) | [3][10] |
Table 5: Mass Spectrometry Data of this compound
| Feature | Description | Reference(s) |
| Molecular Ion (M⁺) | m/z 260 | [11] |
| Major Fragments | m/z 183, 185, 105, 102 | [12] |
Synthesis of this compound
This compound is commonly synthesized through two primary methods: Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.
Friedel-Crafts Acylation
This classical method involves the electrophilic acylation of bromobenzene with benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][13]
Caption: Friedel-Crafts Acylation Synthesis Workflow.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a 50 mL Erlenmeyer flask, mix bromobenzene (2.0 mL, 19 mmol) and benzoyl chloride (3.3 mL, 30 mmol).[4]
-
Catalyst Addition: Gradually add anhydrous aluminum chloride (4.0 g, 30 mmol) to the mixture with agitation.[4]
-
Heating: Heat the reaction mixture in a boiling water bath for 20 minutes.[3][4]
-
Quenching: After cooling, carefully pour the mixture onto ice.[4][14]
-
Neutralization: Neutralize the mixture with a 10% sodium hydroxide (NaOH) solution to dissolve any residual acids and aluminum salts.[3][4]
-
Extraction: Extract the organic phase with diethyl ether.[4]
-
Drying and Concentration: Dry the organic layer and concentrate it using a rotary evaporator.[4]
-
Purification: Purify the crude product by recrystallization from light petroleum to yield this compound as a colorless solid.[4]
Suzuki-Miyaura Cross-Coupling
This modern cross-coupling reaction provides an alternative route to synthesize this compound. The reaction typically involves the coupling of an acyl chloride with an arylboronic acid in the presence of a palladium catalyst and a base.[5][15]
Caption: Suzuki-Miyaura Coupling Synthesis Workflow.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a 10 mL flask equipped with a magnetic stirrer, add 4-bromobenzoyl chloride (0.5 mmol), phenylboronic acid (0.52 mmol), potassium carbonate (K₂CO₃, 1.0 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%).[15]
-
Solvent Addition: Add toluene (1.0 mL) to the flask.[15]
-
Reaction Conditions: Stir the reaction mixture under reflux for 4 hours.[15]
-
Work-up: After the reaction is complete, wash the mixture with a 1.5 M sodium hydroxide solution.[15]
-
Extraction: Extract the aqueous phase with ethyl acetate.[15]
-
Purification: The combined organic layers are dried and concentrated to yield the product. Further purification can be achieved by silica gel column chromatography.[5]
Applications in Research and Development
This compound is a key intermediate in various sectors of chemical and pharmaceutical research.
-
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules and novel compounds.[3][16]
-
Pharmaceutical Intermediate: this compound is an important precursor in the development of new drug candidates, including antidepressants and anti-inflammatory agents.[3][16] Its derivatives have shown a wide range of biological activities.[17][18][19]
-
Analytical Chemistry: It is used in analytical applications such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][4][8][16]
Biological Activity of Benzophenone Derivatives
While specific biological data for this compound is limited, the broader class of benzophenone derivatives has been extensively studied, revealing significant pharmacological potential.
Caption: Biological Activities of Benzophenone Derivatives.
-
Anti-inflammatory Activity: Benzophenone derivatives have shown anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[18]
-
Anticancer Activity: Various benzophenone derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines.[18] Some synthesized benzophenones have shown very strong inhibitory activity against cell lines such as HL-60, A-549, SMMC-7721, and SW480.[20][21]
-
Antimicrobial and Antiviral Activity: The benzophenone scaffold is found in natural products exhibiting a range of biological activities, including antimicrobial, antifungal, antiviral, and anti-HIV properties.[19]
Safety Information
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[14][22] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[7] It should be handled in a well-ventilated area.[22]
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water.[14]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[14]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14]
-
Ingestion: Rinse mouth with water.[14]
In all cases of exposure, seek medical attention.[14]
Conclusion
This compound (CAS 90-90-4) is a chemical compound of significant interest to the scientific community. Its well-defined physical and chemical properties, along with established synthesis routes, make it a valuable tool in organic synthesis. Its role as a pharmaceutical intermediate, underscored by the diverse biological activities of the broader benzophenone class, highlights its potential for future drug discovery and development endeavors. This technical guide serves as a comprehensive resource for researchers and professionals working with this versatile compound.
References
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- 2. This compound | 90-90-4 [chemicalbook.com]
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- 11. This compound(90-90-4) IR Spectrum [chemicalbook.com]
- 12. This compound | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
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- 17. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Bromobenzophenone: A Technical Guide
This in-depth guide presents a comprehensive overview of the spectroscopic data for 4-Bromobenzophenone, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, providing researchers, scientists, and drug development professionals with essential data for compound identification and characterization.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.77 | d | 2H | Aromatic (ortho to C=O, unsubstituted ring) |
| 7.67 | d | 2H | Aromatic (ortho to Br) |
| 7.63 | t | 1H | Aromatic (para to C=O, unsubstituted ring) |
| 7.49 | t | 2H | Aromatic (meta to C=O, unsubstituted ring) |
| 7.60 | d | 2H | Aromatic (meta to Br) |
Solvent: CDCl₃, Instrument Frequency: 399.65 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 195.5 | C=O (Ketone) |
| 137.5 | Aromatic (C-C=O, unsubstituted ring) |
| 136.2 | Aromatic (C-C=O, substituted ring) |
| 132.0 | Aromatic (CH, meta to Br) |
| 131.4 | Aromatic (CH, ortho to Br) |
| 130.0 | Aromatic (CH, ortho to C=O, unsubstituted ring) |
| 128.5 | Aromatic (CH, para to C=O, unsubstituted ring) |
| 127.5 | Aromatic (C-Br) |
| 128.3 | Aromatic (CH, meta to C=O, unsubstituted ring) |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~1660 | Strong | C=O Stretch (Aryl Ketone) |
| ~1590 | Medium-Strong | Aromatic C=C Stretch |
| ~1280 | Medium | C-C-C Bend (in-plane) |
| ~1070 | Medium | C-Br Stretch |
| ~930, 840, 700 | Strong | Aromatic C-H Bend (out-of-plane) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 262 | ~95 | [M+2]⁺ (presence of ⁸¹Br isotope) |
| 260 | 100 | [M]⁺ (presence of ⁷⁹Br isotope) |
| 183 | ~40 | [M-Br]⁺ |
| 105 | ~80 | [C₆H₅CO]⁺ |
| 77 | ~35 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 20-25 mg of this compound solid.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra are acquired on a spectrometer operating at a proton frequency of approximately 400 MHz.
-
The instrument is locked onto the deuterium signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed. A larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): [2]
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the IR region.[2]
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Instrument Setup and Data Acquisition:
-
The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
-
The sample is introduced into the ion source, often via direct infusion or after separation by gas chromatography (GC).
-
In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
An In-Depth Technical Guide to the Solubility of 4-Bromobenzophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-Bromobenzophenone, a crucial intermediate in pharmaceutical and chemical synthesis. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document collates available solubility data, outlines a comprehensive experimental protocol for its determination, and presents a logical workflow for solubility testing.
Physicochemical Properties of this compound
A summary of key physicochemical properties for this compound (CAS No: 90-90-4) is provided below. These properties are fundamental to understanding its solubility characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₉BrO | [1] |
| Molecular Weight | 261.11 g/mol | [1] |
| Appearance | White to light beige crystalline powder | [1][2] |
| Melting Point | 79-84 °C | [1][3] |
| Boiling Point | 350 °C | [1][3] |
| CAS Number | 90-90-4 | [1] |
Solubility Profile of this compound
The solubility of a compound is dictated by its molecular structure and the properties of the solvent, often summarized by the principle "like dissolves like." this compound possesses both a polar carbonyl group and a bromine atom, along with nonpolar aromatic rings. This structure results in favorable solubility in many common organic solvents while being insoluble in water.
While specific quantitative solubility data for this compound is not widely available in published literature, a qualitative summary has been compiled from various chemical data sources. For precise quantitative needs, experimental determination is necessary, for which a detailed protocol is provided in the subsequent section.
Table of Qualitative Solubility Data
| Solvent | Chemical Formula | Qualitative Solubility | Note | Reference(s) |
| Water | H₂O | Insoluble | - | [1][2][4][5] |
| Ethanol | C₂H₅OH | Slightly Soluble | Can be used for recrystallization. | [1][2][4] |
| Diethyl Ether | (C₂H₅)₂O | Slightly Soluble | - | [1][4][5] |
| Benzene | C₆H₆ | Slightly Soluble | - | [1][4][5] |
| Acetone | C₃H₆O | Likely Soluble | Based on structural similarity and polarity. | [6] |
Note: "Slightly Soluble" indicates that the compound does not dissolve freely but has some limited solubility. For applications requiring specific concentrations, the experimental protocol below should be followed.
Experimental Protocol: Determination of Equilibrium Solubility
For researchers requiring precise solubility values, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[7] This protocol describes the procedure followed by quantification using High-Performance Liquid Chromatography (HPLC), a highly accurate and common analytical technique.[8]
Principle
An excess amount of solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[9] After equilibrium is established, the undissolved solid is removed, and the concentration of the solute in the saturated solution is measured.[10]
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps or flasks with stoppers
-
Constant temperature orbital shaker or water bath[9]
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
Procedure
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation:
-
Add an excess of solid this compound to a vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.[7]
-
Accurately add a known volume of the solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation. Prepare at least three replicate samples.[11]
-
-
Equilibration:
-
Place the vials in an orbital shaker or water bath set to the desired constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[8][9] The time required may vary and should be sufficient so that solubility values do not change with longer agitation times.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials.[10]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining microscopic particles.[10]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solutions by HPLC.
-
Record the peak areas from the chromatograms.
-
Calculation of Solubility
-
Plot the peak area of the standard solutions against their known concentrations to create a calibration curve.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample solution.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
References
- 1. This compound | 90-90-4 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
4-Bromobenzophenone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties and synthesis of 4-Bromobenzophenone, a key intermediate in various chemical syntheses, including pharmaceutical drug development.
Core Molecular Data
This compound is a halogenated aromatic ketone. Its fundamental molecular characteristics are summarized below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₃H₉BrO | [1][2][3] |
| Molecular Weight | 261.11 g/mol | [2][3][4] |
| Alternate Formula | BrC₆H₄COC₆H₅ | [2][4] |
| CAS Number | 90-90-4 | [1][2][4] |
Synthesis of this compound via Friedel-Crafts Acylation
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with benzoyl chloride.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride, to generate a reactive acylium ion.
Experimental Protocol
The following protocol outlines a typical laboratory procedure for the synthesis of this compound.
Materials:
-
Bromobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ether or Dichloromethane (for extraction)
-
Light petroleum or a hexane/ethyl acetate mixture (for recrystallization/chromatography)
Procedure:
-
Reaction Setup: In a dry flask equipped with a magnetic stirrer, combine bromobenzene and benzoyl chloride.[1] Some procedures may use a solvent such as anhydrous dichloromethane.[3]
-
Catalyst Addition: Gradually add anhydrous aluminum chloride to the mixture in portions while stirring.[1][4] This step is exothermic and should be performed with care, potentially in an ice bath to control the reaction temperature.
-
Reaction: Heat the reaction mixture. A common method is to use a boiling water bath for approximately 20 minutes.[1][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Quenching: After cooling, carefully pour the reaction mixture onto crushed ice.[1][3] This will quench the reaction and hydrolyze the aluminum chloride complex. An acidic workup, for instance with 1M HCl, may also be employed at this stage.[3]
-
Neutralization and Extraction: Neutralize any remaining acid with a 10% sodium hydroxide solution or a saturated sodium bicarbonate solution.[1][3] Transfer the mixture to a separatory funnel and extract the organic phase with a suitable solvent like ether or dichloromethane.[1][2][3] The aqueous layer may be extracted multiple times to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then brine.[3] Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[2][3]
-
Isolation and Purification: Remove the drying agent by filtration. The solvent can then be removed from the filtrate using a rotary evaporator to yield the crude product.[1][2] The final product can be purified by recrystallization from a solvent such as light petroleum or by silica gel column chromatography using a solvent system like a hexane/ethyl acetate mixture.[1][2]
Synthesis Pathway
The following diagram illustrates the key steps in the Friedel-Crafts acylation synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Health and Safety Information for 4-Bromobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) and adhere to all applicable safety regulations in your region.
Introduction
4-Bromobenzophenone (CAS No. 90-90-4) is a halogenated aromatic ketone used as a chemical intermediate in various synthetic processes, including in the pharmaceutical and specialty chemical industries.[1] As with any chemical reagent, a thorough understanding of its health and safety profile is paramount for safe handling and use in a laboratory or manufacturing setting. This guide provides an in-depth overview of the known health and safety information for this compound, including toxicological data, handling procedures, and emergency protocols. Due to the limited availability of specific experimental data for this compound in public literature, this guide also incorporates data from structurally related compounds and details standardized testing methodologies to provide a comprehensive safety perspective.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][2] |
| Specific Target Organ Toxicity - Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure[3] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[3] |
Signal Word: Warning
Hazard Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrO | [2] |
| Molecular Weight | 261.11 g/mol | [2] |
| Appearance | White to beige crystalline powder | [4] |
| Odor | Odorless | [4] |
| Melting Point | 78 - 82 °C | [4] |
| Boiling Point | 350 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene. | [5] |
| logP (Octanol-Water Partition Coefficient) | 4.1 | [2] |
Toxicological Information
Limited specific toxicological data is available for this compound. The primary known value is an acute toxicity endpoint in mice.
| Test | Species | Route | Value | Reference |
| LD₅₀ (Lethal Dose, 50%) | Mouse | Intraperitoneal | 100 mg/kg | [2] |
Due to the scarcity of data, a weight-of-evidence approach considering related compounds is necessary to fully assess the toxicological profile.
Potential Signaling Pathway Involvement
While no studies have directly investigated the signaling pathways affected by this compound, research on structurally similar compounds suggests potential mechanisms of toxicity.
-
Endocrine Disruption: Benzophenones are a class of compounds known to have endocrine-disrupting properties, often by interacting with estrogen and androgen receptors.[6][7][8] Bromophenols have also been shown to interfere with sulfotransferase enzymes that are crucial for the metabolism of endocrine hormones.[6][9] Given its structure, this compound may exhibit similar activities.
-
Oxidative Stress and Nrf2 Pathway Activation: Some bromophenols have demonstrated antioxidant effects and the ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10] This pathway is a master regulator of the cellular antioxidant response.[11][12] It is plausible that this compound could modulate this pathway, leading to either protective or adverse cellular effects depending on the context of exposure.
The following diagram illustrates a generalized workflow for assessing the potential of a compound like this compound to activate the Nrf2 signaling pathway.
Ecotoxicological Information
| Test | Species | Endpoint | Value (mg/L) | Compound | Reference |
| 48h EC₅₀ | Daphnia magna | Immobilisation | 12.50 | 4,4'-Dihydroxybenzophenone | [13] |
| 96h EC₅₀ | Chlorella vulgaris | Growth Inhibition | 183.60 | 4,4'-Dihydroxybenzophenone | [13] |
| 48h EC₅₀ | Daphnia magna | Immobilisation | 2.17 | 2,4-Dibromophenol | [14] |
| 48h EC₅₀ | Daphnia magna | Immobilisation | 2.78 | 2,6-Dibromophenol | [14] |
| 48h EC₅₀ | Daphnia magna | Immobilisation | 1.57 | 2,4,6-Tribromophenol | [14] |
Given its logP of 4.1, this compound has the potential for bioaccumulation.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated and ventilation is inadequate, use a NIOSH-approved respirator.[1]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
The following diagram outlines the general workflow for safe handling of this compound in a research setting.
Emergency Procedures
First Aid Measures
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Carbon monoxide, carbon dioxide, and hydrogen bromide gas.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.
Experimental Protocols
The following are detailed methodologies for key toxicological and ecotoxicological assessments, based on OECD guidelines. These are provided as examples of how the safety of this compound would be formally evaluated.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)
Objective: To determine the potential of this compound to cause skin irritation.[15]
Principle: A reconstructed human epidermis model is exposed to the test chemical, and cell viability is measured to assess irritation.[10]
Methodology:
-
Test System: A commercially available, validated Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).
-
Preparation of Test Substance: this compound is tested as a finely ground powder.
-
Application:
-
A defined amount (e.g., 25 mg) of this compound is applied topically to the surface of the RhE tissue.
-
A negative control (e.g., sterile PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.
-
-
Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[16]
-
Post-Exposure: The test substance is removed by rinsing, and the tissues are incubated in fresh medium for a recovery period (e.g., 42 hours).
-
Viability Assessment (MTT Assay):
-
Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[17]
-
The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).
-
The absorbance of the extracted formazan is measured spectrophotometrically (e.g., at 570 nm).
-
-
Data Analysis: The percentage of viable cells in the this compound-treated tissues is calculated relative to the negative control.
-
Classification: If the mean tissue viability is ≤ 50%, this compound is classified as a skin irritant (UN GHS Category 2).[10]
Acute Eye Irritation/Corrosion (based on OECD TG 405)
Objective: To determine the potential of this compound to cause eye irritation or corrosion.[6]
Principle: The test substance is applied to the eye of a single animal, and the effects on the cornea, iris, and conjunctiva are observed and scored over time.[18]
Methodology:
-
Test Animal: Albino rabbit.
-
Dose Administration:
-
A single dose of 0.1 g of finely powdered this compound is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and if effects persist, observations continue for up to 21 days.[18]
-
Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, chemosis) are scored according to a standardized system (Draize scale).
-
Data Analysis and Classification: The scores are used to classify the substance based on the severity and reversibility of the eye lesions.
Acute Oral Toxicity - Acute Toxic Class Method (based on OECD TG 423)
Objective: To determine the acute oral toxicity of this compound and to classify it according to the GHS.[16]
Principle: A stepwise procedure is used with a small number of animals per step. Depending on the mortality or morbidity observed, the test proceeds to the next step with a higher or lower dose.[19]
Methodology:
-
Test Animal: Female rats.
-
Dose Administration:
-
The test starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information on the substance's toxicity.
-
This compound is administered by gavage in a suitable vehicle.
-
-
Procedure:
-
A group of three female rats is dosed at the starting level.
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified.
-
If one animal dies, the test is repeated with three more animals at the same dose.
-
If no animals die, the test is repeated with three animals at the next higher dose level.
-
-
Observation: Animals are observed for 14 days for signs of toxicity and mortality.
-
Classification: The substance is classified into one of the GHS categories based on the dose level at which mortality is observed.
Fish, Acute Toxicity Test (based on OECD TG 203)
Objective: To determine the acute lethal toxicity of this compound to fish.[20]
Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC₅₀) is determined.[21]
Methodology:
-
Test Species: A standard freshwater fish species, such as Zebrafish (Danio rerio).[22]
-
Test Design:
-
A semi-static or flow-through system is used.
-
Fish are exposed to at least five concentrations of this compound in a geometric series, plus a control.
-
At least seven fish are used per concentration.
-
-
Exposure: The exposure period is 96 hours.
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC₅₀ and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Daphnia sp. Acute Immobilisation Test (based on OECD TG 202)
Objective: To determine the acute immobilizing effect of this compound on Daphnia magna.[9]
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours, and the concentration that immobilizes 50% of the daphnids (EC₅₀) is determined.[23]
Methodology:
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Test Design:
-
A static test system is used.
-
Daphnids are exposed to at least five concentrations of this compound in a geometric series, plus a control.
-
At least 20 daphnids, divided into four replicates of five, are used per concentration.[23]
-
-
Exposure: The exposure period is 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[24]
-
Data Analysis: The 48-hour EC₅₀ and its 95% confidence limits are calculated.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD TG 201)
Objective: To determine the effect of this compound on the growth of a freshwater algal species.[2]
Principle: Exponentially growing algae are exposed to a range of concentrations of the test substance over 72 hours, and the inhibition of growth is measured.[25]
Methodology:
-
Test Organism: A freshwater green alga, such as Pseudokirchneriella subcapitata.[8]
-
Test Design:
-
A static system is used.
-
Algal cultures are exposed to at least five concentrations of this compound in a geometric series, with three replicates per concentration, plus a control.
-
-
Exposure: The exposure period is typically 72 hours.
-
Observations: Algal growth is measured at least daily by determining cell density (e.g., using a cell counter or spectrophotometer).
-
Data Analysis: The concentration that causes a 50% inhibition of growth (EC₅₀) is calculated for both growth rate and yield.
Conclusion
This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, as well as potential for target organ damage with repeated exposure and long-term aquatic toxicity. While specific toxicological and ecotoxicological data for this compound are limited, information from structurally related compounds and standardized testing guidelines provide a basis for a precautionary approach to its handling and use. Researchers, scientists, and drug development professionals should adhere to the safety precautions outlined in this guide and the substance's SDS to ensure a safe working environment. Further research is warranted to fully elucidate the toxicological profile and potential mechanisms of action of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. endocrinedisruption.org [endocrinedisruption.org]
- 9. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer’s Disease Treatment [mdpi.com]
- 12. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. This compound, 97% | Fisher Scientific [fishersci.ca]
- 15. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 16. iehconsulting.co.uk [iehconsulting.co.uk]
- 17. biorxiv.org [biorxiv.org]
- 18. Elevated temperature alleviates benzophenone-3 toxicity in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ENVIRONMENTAL [oasis-lmc.org]
- 20. criver.com [criver.com]
- 21. Acute and sub-chronic toxicity of four cytostatic drugs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Document Bvvwx91vZ2N6MdmzwLMgavVo4 - Toxic Docs [toxicdocs.org]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Discovery and History of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzophenone scaffold, characterized by a central carbonyl group flanked by two phenyl rings, is a cornerstone in organic chemistry and a privileged structure in medicinal chemistry. First synthesized in the 19th century, benzophenone and its derivatives have evolved from being mere chemical curiosities to indispensable components in a vast array of applications, including photochemistry, polymer science, and, most notably, drug discovery. Their ability to serve as photoinitiators, UV filters, and versatile pharmacophores has cemented their importance.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of benzophenone derivatives, with a focus on their applications in medicinal chemistry. It includes detailed experimental protocols, quantitative biological data, and visualizations of key chemical and biological processes to serve as a valuable resource for professionals in the field.
Foundational Discoveries and Early History
The journey of benzophenone and its derivatives is intertwined with the development of modern organic chemistry. An early report in 1874 by Carl Graebe described work with benzophenone.[2] However, it was the exploration of its derivatives, particularly the oximes, that led to a significant breakthrough in understanding molecular rearrangements.
In the 1880s, Victor Meyer and Alois Janny first reported the formation of oximes from the reaction of hydroxylamine with aldehydes and ketones.[3] This discovery provided a new class of crystalline derivatives useful for the characterization of carbonyl compounds.[3] A pivotal moment in the history of benzophenone derivatives came in 1886 with the work of Ernst Otto Beckmann.[3] While investigating the structure of benzophenone oxime, he treated it with phosphorus pentachloride and observed an unexpected transformation into benzanilide.[3] This reaction, now famously known as the Beckmann rearrangement , was a serendipitous discovery that became a fundamental tool for the synthesis of amides and lactams, and it played a crucial role in elucidating the stereochemistry of oximes.[3]
The photochemistry of benzophenone also has a rich history, with its photoreduction first reported in 1900.[4] This property of forming a stable triplet excited state upon UV irradiation has led to its extensive use as a photoinitiator and a photophysical probe.[4][5]
Key Synthetic Methodologies
The synthesis of the benzophenone core and its derivatives relies on several classical and modern organic reactions. The choice of method often depends on the desired substitution pattern on the phenyl rings.
Friedel-Crafts Acylation
The most common and versatile method for synthesizing benzophenones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound (like benzene or a substituted derivative) with a benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Benzoyl chloride
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous AlCl₃ (1.1 equivalents) and anhydrous benzene (excess).
-
Cool the flask in an ice-water bath.
-
Slowly add benzoyl chloride (1 equivalent) dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain a gentle evolution of HCl gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of HCl ceases. The mixture may be gently warmed to ensure the completion of the reaction.
-
Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane.
-
Combine the organic extracts and wash them with a 10% NaOH solution to remove any unreacted benzoyl chloride and benzoic acid, followed by a wash with water until the washings are neutral.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude benzophenone.
-
The crude product can be purified by recrystallization or distillation.
Caption: General workflow for the synthesis of benzophenone.
Beckmann Rearrangement of Benzophenone Oxime
The Beckmann rearrangement is a classic reaction of ketoximes, converting them to N-substituted amides. For benzophenone oxime, this rearrangement yields benzanilide.
Materials:
-
Benzophenone oxime
-
Thionyl chloride (SOCl₂) or Acetic anhydride (Ac₂O) and glacial acetic acid
-
Anhydrous ether (if using SOCl₂)
-
Water
-
Methanol or ethanol for recrystallization
-
Dilute sodium carbonate solution
Procedure (using Acetic Anhydride):
-
Place benzophenone oxime (1 equivalent) in a round-bottom flask.
-
Add an excess of acetic anhydride (e.g., 5-10 equivalents) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 140°C) for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water to hydrolyze the excess acetic anhydride and precipitate the product.
-
Collect the solid product, N-phenylbenzamide (benzanilide), by filtration.
-
Wash the crude product with a cold, dilute sodium carbonate solution to remove any remaining acetic acid, followed by a wash with cold water.
-
Dry the product.
-
Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Caption: Mechanism of the Beckmann rearrangement.
Benzophenone Derivatives in Medicinal Chemistry
The benzophenone scaffold is prevalent in numerous biologically active molecules, both natural and synthetic.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[6]
Anti-inflammatory Activity
Several benzophenone derivatives have been synthesized and evaluated for their anti-inflammatory properties. The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| para-fluoro-containing benzophenone | IL-6 inhibition | 0.19 | [7] |
| 4-Aminobenzophenone derivative A | TNF-α inhibition | 0.159 | [7] |
| 4-Aminobenzophenone derivative A | IL-1β inhibition | 0.226 | [7] |
| Dimeric benzophenones | NO production in RAW 264.7 cells | 8.8 - 18.1 | [8] |
| Benzophenone-thiazole hybrid (5c) | PGE2 release inhibition | 82.8% inhibition | [9] |
| Benzophenone-thiazole hybrid (5e) | PGE2 release inhibition | 83.1% inhibition | [9] |
| Benzophenone-thiazole hybrid (5h) | PGE2 release inhibition | 82.1% inhibition | [9] |
Note: This table is a summary of selected data and is not exhaustive.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test benzophenone derivatives
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test benzophenone derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess Reagent.
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of nitric oxide inhibition compared to the LPS-stimulated control.
Anticancer Activity
The benzophenone scaffold is a key structural motif in a variety of anticancer agents.[10] These derivatives exert their effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival, and the induction of apoptosis.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HL-60 | 0.48 | [10] |
| Compound 1 | A-549 | 0.82 | [10] |
| Compound 1 | SMMC-7721 | 0.26 | [10] |
| Compound 1 | SW480 | 0.99 | [10] |
| Compound 45 | HeLa | 1.58 ± 0.20 | [11] |
| Compound 45 | SMMC-7721 | 0.82 ± 0.11 | [11] |
| Compound 45 | SGC-7901 | 0.77 ± 0.33 | [11] |
| Compound 4u | MCF-7 | 1.47 ± 0.14 | [12] |
Note: This table is a summary of selected data and is not exhaustive.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Appropriate cell culture medium with 10% FBS
-
Test benzophenone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test benzophenone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways Targeted by Benzophenone Derivatives
The anticancer activity of many benzophenone derivatives stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Network pharmacology and molecular docking studies have identified several potential target hub genes, including AKT1, CASP3, and STAT3. [10]
Inhibition of the STAT3 Signaling Pathway
Caption: Inhibition of the STAT3 signaling pathway.
Modulation of AKT1 and Induction of Caspase-3 Mediated Apoptosis
The PI3K/AKT signaling pathway is a critical regulator of cell survival, and its hyperactivation is common in many cancers. While direct binding of benzophenone derivatives to AKT1 is an area of ongoing research, some studies suggest that they can suppress AKT phosphorylation. Inhibition of the AKT pathway can lead to the induction of apoptosis.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, such as Caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis. Some benzophenone derivatives have been shown to induce apoptosis by activating the intrinsic pathway, involving the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and the subsequent activation of Caspase-9 and Caspase-3.
Conclusion
From its early discovery and the elucidation of the Beckmann rearrangement to its current status as a versatile scaffold in medicinal chemistry, the history of benzophenone and its derivatives is a testament to the continuous evolution of chemical synthesis and drug discovery. The ability to functionalize the benzophenone core has led to the development of a multitude of compounds with significant biological activities, particularly in the realms of anti-inflammatory and anticancer research. The detailed experimental protocols and quantitative data presented in this guide offer a practical resource for researchers, while the visualized signaling pathways provide a conceptual framework for understanding the mechanisms of action of these important molecules. As synthetic methodologies become more sophisticated and our understanding of cellular signaling deepens, the benzophenone scaffold will undoubtedly continue to be a source of novel and effective therapeutic agents.
References
- 1. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone-3 Impairs Autophagy, Alters Epigenetic Status, and Disrupts Retinoid X Receptor Signaling in Apoptotic Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]
- 4. Studying protein-peptide interactions using benzophenone units: a case study of protein kinase B/Akt and its inhibitor PTR6154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular interactions of benzophenone UV filters with human serum albumin revealed by spectroscopic techniques and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 8. data.epo.org [data.epo.org]
- 9. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Theoretical and Experimental Spectra for 4-Bromobenzophenone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of theoretical and experimental spectroscopic data for 4-Bromobenzophenone, a compound of interest in organic synthesis and pharmaceutical research. By examining its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectra, this document aims to offer a comprehensive understanding of its structural and electronic properties. This guide is intended to serve as a valuable resource for researchers by presenting key data, outlining experimental methodologies, and illustrating the workflow of spectroscopic analysis.
Introduction
This compound, with the chemical formula C₁₃H₉BrO, is an aromatic ketone. Spectroscopic analysis is a cornerstone of its characterization, providing essential information about its functional groups, atomic connectivity, and electronic transitions. This guide juxtaposes experimentally obtained spectral data with theoretical values derived from computational chemistry methods. While extensive experimental data is available from various spectral databases, specific theoretical predictions for this compound are not widely published. Therefore, this guide will present the available experimental data and detail the established computational methods, such as Density Functional Theory (DFT) for IR and NMR, and Time-Dependent DFT (TD-DFT) for UV-Vis, which are routinely used to predict these spectral properties.
Data Presentation: Spectroscopic Values
The following tables summarize the available experimental and notable theoretical spectral data for this compound.
Infrared (IR) Spectroscopy
Table 1: Comparison of Major Experimental and Theoretical IR Peaks for this compound
| Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | ~1650 - 1660 | Not available | Stretching |
| C=C (Aromatic) | ~1580 - 1600 | Not available | Stretching |
| C-Br | ~500 - 600 | Not available | Stretching |
| C-H (Aromatic) | ~3000 - 3100 | Not available | Stretching |
Note: Experimental values are approximate and can vary based on the sampling method (e.g., KBr pellet, thin film).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Experimental and Theoretical ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃
| Proton Assignment | Experimental δ (ppm) | Theoretical δ (ppm) |
| Aromatic Protons | 7.30 - 7.80[1][2] | Not available |
Note: The aromatic region displays a complex multiplet pattern due to the coupling of protons on the two different phenyl rings.
Table 3: Experimental and Theoretical ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Carbon Assignment | Experimental δ (ppm) | Theoretical δ (ppm) |
| C=O (Carbonyl) | ~195.5 | Not available |
| C-Br (ipso-carbon) | ~127.1 | Not available |
| Aromatic Carbons | 128.0 - 138.0 | Not available |
Note: Assignment of specific aromatic carbons can be complex and often requires advanced 2D NMR techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Experimental and Theoretical UV-Vis Absorption Maxima (λmax) for this compound in Methanol
| Transition | Experimental λmax (nm) | Theoretical λmax (nm) |
| π → π | ~250 - 260 | Not available |
| n → π | ~330 - 340 | Not available |
Experimental and Theoretical Methodologies
Experimental Protocols
3.1.1. Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of solid this compound is typically obtained using the Potassium Bromide (KBr) pellet method.
-
Sample Preparation : A small amount of finely ground this compound (1-2 mg) is intimately mixed with spectroscopic grade KBr powder (100-200 mg).
-
Pellet Formation : The mixture is pressed under high pressure (several tons) in a die to form a thin, transparent pellet.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty spectrometer is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are obtained by dissolving the this compound sample in a deuterated solvent, most commonly chloroform-d (CDCl₃).
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition : The solution is transferred to an NMR tube. The spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
3.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is recorded for a dilute solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol.
-
Sample Preparation : A stock solution of known concentration is prepared. This is then serially diluted to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Data Acquisition : A quartz cuvette is filled with the solvent to record a baseline. The solvent is then replaced with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
Theoretical Calculation Methods
3.2.1. IR and NMR Spectra (DFT)
Density Functional Theory (DFT) is a robust method for predicting vibrational frequencies (IR) and nuclear magnetic shieldings (NMR).
-
Methodology : The geometry of the this compound molecule is first optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). Frequency calculations are then performed on the optimized geometry to yield the theoretical IR spectrum. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed at the same level of theory to calculate the isotropic shielding constants, which are then converted to chemical shifts by referencing to a calculated TMS standard.
3.2.2. UV-Vis Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the λmax and intensity of UV-Vis absorption bands.
-
Methodology : Using the DFT-optimized ground-state geometry, TD-DFT calculations are performed to compute the energies of the first several singlet excited states. The calculated excitation energies are then converted to wavelengths to predict the UV-Vis spectrum.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a compound like this compound, from sample preparation to data interpretation, is illustrated below.
Caption: General workflow for spectroscopic analysis.
Conclusion
This guide has summarized the key experimental spectroscopic data for this compound and outlined the standard experimental and theoretical methodologies for their determination. The provided tables and workflow diagram offer a structured overview for researchers. While a direct comparison with published theoretical values was not possible due to a lack of available data, the detailed protocols for both experimental acquisition and computational prediction serve as a robust framework for future studies. The congruence between expected and observed experimental data confirms the known structure of this compound, and the detailed methods provide a solid foundation for further analytical and computational investigations of this and related compounds.
References
Methodological & Application
Application Notes and Protocols for 4-Bromobenzophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzophenone is a versatile bifunctional molecule widely employed in organic synthesis. Its structure, featuring a benzoyl group and a bromo-substituted phenyl ring, allows for a diverse range of chemical transformations. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, while the ketone moiety can undergo classical carbonyl chemistry. This dual reactivity makes this compound a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and biologically active compounds.[1][2][3][4] The benzophenone scaffold itself is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs with activities ranging from anti-inflammatory to anticancer.[1][5][6]
Key Synthetic Applications
This compound is a key substrate for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, primarily through transition-metal-catalyzed cross-coupling reactions.
1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling an organoboron compound with an organohalide.[7] this compound readily participates in Suzuki-Miyaura coupling with various arylboronic acids to yield substituted benzophenone derivatives. These products are often precursors to more complex molecular architectures.[8][9][10]
2. Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, coupling amines with aryl halides.[11][12] this compound can be aminated with a wide range of primary and secondary amines to produce 4-aminobenzophenone derivatives, which are known to possess potent anti-inflammatory properties.[1]
3. Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[13] The coupling of this compound with various alkynes is instrumental in synthesizing molecules with extended conjugation, which are valuable in materials science and as intermediates in drug synthesis.[1][14]
The versatility of this compound is illustrated by its use as a precursor in the synthesis of inhibitors for p38α MAP kinase, an important target in inflammation research.[1]
Experimental Protocols and Data
The following sections provide detailed protocols for key reactions involving this compound, along with representative data.
This protocol describes the synthesis of 4-phenylbenzophenone from this compound and phenylboronic acid.
Reaction Scheme: (4-Bromophenyl)(phenyl)methanone + Phenylboronic Acid → (Biphenyl-4-yl)(phenyl)methanone
Materials:
-
This compound
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Sodium Carbonate (Na₂CO₃) or another base
-
Toluene/Water or other suitable solvent system
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as Na₂CO₃ (2.0 mmol).[15]
-
Add the palladium catalyst, for example, Pd(OAc)₂ (0.01 mmol), and a ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent system (e.g., Toluene and water).
-
Heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][16]
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).[14]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[9][14]
-
Purify the crude product by flash column chromatography on silica gel.[9]
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good |
| This compound | 4-Bromophenylboronic acid | Pd(OAc)₂ (cat.) | NaOH | Toluene | 100 | 2 | 91 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound.[9][10]
This protocol details the synthesis of a 4-(arylamino)benzophenone derivative.
Reaction Scheme: (4-Bromophenyl)(phenyl)methanone + Aniline → (4-(Phenylamino)phenyl)(phenyl)methanone
Materials:
-
This compound
-
Aniline (or other amine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
X-Phos or other suitable biarylphosphine ligand
-
Potassium tert-butoxide (KOt-Bu) or another strong base[17]
-
Toluene or other anhydrous, deoxygenated solvent
-
Microwave reactor or standard oil bath setup
Procedure:
-
In a microwave vial, combine this compound (0.25 mmol), the desired amine (1.2 equiv.), Pd(OAc)₂ (10 mol%), and a suitable ligand like X-Phos (10 mol%).[17][18]
-
Add the base, such as KOt-Bu.[17]
-
Add anhydrous, deoxygenated toluene.
-
Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10 minutes).[17][18] Alternatively, the reaction can be heated conventionally in an oil bath.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 2-Bromo-13α-estrone derivative | Substituted Anilines | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | - | 100 (MW) | 10 min | Good to Excellent |
Table 2: General conditions for Buchwald-Hartwig amination, adaptable for this compound.[17]
This protocol outlines the synthesis of a 4-(alkynyl)benzophenone.
Reaction Scheme: (4-Bromophenyl)(phenyl)methanone + Phenylacetylene → (4-(Phenylethynyl)phenyl)(phenyl)methanone
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another amine base
-
Anhydrous Toluene or other suitable solvent
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).[14]
-
Add anhydrous toluene, followed by the amine base (e.g., triethylamine, 3.0 equiv.).[14]
-
Add the terminal alkyne (1.2 equiv.) dropwise.[14]
-
Stir the reaction at room temperature or heat to 60-80 °C, monitoring by TLC.[14]
-
Once complete, cool the mixture and dilute with an organic solvent like diethyl ether.
-
Filter through celite to remove the catalyst.[14]
-
Wash the organic phase with saturated aqueous NH₄Cl solution and brine, dry over anhydrous MgSO₄, and concentrate.[14]
-
Purify by flash column chromatography.
Quantitative Data:
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | Pd on Al₂O₃ (cat.) | Cu₂O on Al₂O₃ (cat.) | - | THF-DMA | 75 | 72 | <2 (batch) |
| 4-Bromo-3-ethynylphenol | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Toluene | 60-80 | 2-6 | Not specified |
Table 3: Representative conditions for Sonogashira coupling adaptable for this compound.[14][19]
Visualizations
Caption: Key synthetic transformations of this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studymoose.com [studymoose.com]
- 3. This compound | 90-90-4 [chemicalbook.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. ikm.org.my [ikm.org.my]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. real.mtak.hu [real.mtak.hu]
- 19. rsc.org [rsc.org]
Application Notes and Protocols: Friedel-Crafts Acylation of Bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Friedel-Crafts acylation of bromobenzene to synthesize 4-bromoacetophenone, an important intermediate in organic synthesis.[1] The protocol outlines two common methods utilizing either acetic anhydride or acetyl chloride as the acylating agent, with aluminum chloride as the Lewis acid catalyst.[2][3][4] This document includes a summary of reaction parameters, a step-by-step experimental procedure, and a visual representation of the workflow to ensure accurate and reproducible results.
Introduction
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[5][6] In this application, bromobenzene is acylated to produce primarily 4-bromoacetophenone, with smaller amounts of the ortho-isomer being formed due to steric hindrance and the electron-withdrawing inductive effect of the bromine atom.[2] The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring.[5] The resulting ketone is a versatile intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.[1]
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative data for the Friedel-Crafts acylation of bromobenzene using two different acylating agents.
| Parameter | Method 1: Acetic Anhydride | Method 2: Acetyl Chloride |
| Bromobenzene | 3.74 g (2.5 mL, 0.0238 mol)[2] | 19.6 g (125 mmol)[3] |
| Acylating Agent | Acetic Anhydride: 7.5 g (0.0735 mol)[2] | Acetyl Chloride: 8.3 g (130 mmol)[3] |
| Lewis Acid Catalyst | Aluminum Chloride: 7.5 g (0.0562 mol)[2] | Aluminum Trichloride: 20.0 g (150 mmol)[3] |
| Solvent | Dry Dichloromethane: 10 mL[2] | None (Bromobenzene as solvent) |
| Reaction Temperature | Reflux (approx. 100°C)[2] | 50°C[3] |
| Reaction Time | 30 minutes[2] | 5 hours[3] |
| Workup | Ice-water quench, extraction with dichloromethane[2] | Ice quench, extraction with MTBE[3] |
| Purification | Rotary evaporation, optional vacuum distillation[2] | Reduced pressure distillation[3] |
| Typical Yield | Not specified | 69-79%[4] |
Experimental Protocols
Method 1: Acylation using Acetic Anhydride in Dichloromethane
This protocol is adapted from a common laboratory procedure for the synthesis of 4-bromoacetophenone.[2][5]
Materials:
-
Bromobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetic Anhydride
-
Dry Dichloromethane (CH₂Cl₂)
-
Ice
-
2M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Calcium Chloride (CaCl₂)
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or hotplate
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask, combine anhydrous aluminum chloride (7.5 g), dry dichloromethane (10 mL), and bromobenzene (2.5 mL, 3.74 g).[2] Add a magnetic stir bar.
-
Equip the flask with a reflux condenser and a dropping funnel containing acetic anhydride (7.5 g).[2]
-
Addition of Acylating Agent: While stirring the mixture, add the acetic anhydride dropwise over a period of 5 minutes.[2] Evolution of HCl gas will be observed.
-
Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 30 minutes with continuous stirring.[2] The solution will turn a dark red/brown color.[2]
-
Workup - Quenching: Prepare a beaker with 30 g of crushed ice and 10 mL of water.[2] After the reflux is complete, carefully and slowly pour the warm reaction mixture into the ice-water mixture in a fume hood while stirring.[2]
-
Workup - Extraction: Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with a small amount of dichloromethane and add it to the separatory funnel.[2]
-
Allow the layers to separate and collect the lower organic layer.[2]
-
Wash the organic layer sequentially with water (2 x 10 mL), 2M NaOH solution (10 mL), and saturated NaCl solution (2 x 10 mL).[2]
-
Drying and Solvent Removal: Transfer the organic layer to a clean conical flask and dry it over anhydrous calcium chloride.[2]
-
Filter the dried solution into a pre-weighed round-bottom flask and remove the dichloromethane using a rotary evaporator to obtain the crude product.[2]
-
Purification: The product can be further purified by vacuum distillation or recrystallization from ethanol or methanol.[1]
Method 2: Acylation using Acetyl Chloride (Neat)
This protocol is a solvent-free approach where bromobenzene itself acts as the solvent.
Materials:
-
Bromobenzene
-
Anhydrous Aluminum Trichloride (AlCl₃)
-
Acetyl Chloride
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
2% Sodium Hydroxide (NaOH) solution
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
250 mL Round-bottom flask with a stirrer
-
Addition funnel
-
Reflux condenser with a gas trap
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a mechanical stirrer, addition funnel, and a reflux condenser connected to a gas absorption trap, add dry aluminum trichloride (20.0 g).[3]
-
Cautiously add bromobenzene (19.6 g) with stirring.[3]
-
Addition of Acylating Agent: Heat the mixture to 50°C and add acetyl chloride (8.3 g) dropwise from the addition funnel.[3]
-
Reaction: After the addition is complete, continue stirring the mixture at 50°C for 5 hours.[3]
-
Workup - Quenching: Cool the reaction mixture and cautiously pour it onto 100 g of ice.[3] Rinse the reaction flask with 20 mL of MTBE and add it to the ice mixture.[3] If a solid (aluminum hydroxide) is present, add concentrated hydrochloric acid until it dissolves.[3]
-
Workup - Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 20 mL portions of MTBE.[3]
-
Combine the organic extracts and wash them with water, then with a 2% sodium hydroxide solution, and again with water.[3]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous potassium carbonate, filter, and remove the MTBE using a rotary evaporator.[3]
-
Purification: Purify the product by distillation under reduced pressure.[3]
Mandatory Visualization
References
Application Notes and Protocols for the Analysis of 4-Bromobenzophenone by HPLC and GC
These application notes provide detailed protocols for the quantitative analysis of 4-Bromobenzophenone using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are suitable for quality control, impurity profiling, and research applications in the pharmaceutical and chemical industries.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the analysis of non-volatile and thermally stable compounds like this compound.[1] The following protocol describes a reversed-phase HPLC method for its quantification.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.[1]
2. Chromatographic Conditions:
-
The separation is typically achieved on a C18 reversed-phase column.[1] A mobile phase consisting of acetonitrile and water is used for isocratic elution.[1] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid in the mobile phase can be substituted with formic acid.[2]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | Isocratic: Acetonitrile and Water (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL[1] |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve over a suitable concentration range.
-
Sample Solution: Weigh and dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the established calibration range.[1] Before injection, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1]
4. Data Analysis:
-
Quantification is achieved by constructing a calibration curve plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of this compound in the sample is then determined from this curve.
Table 2: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Expected Performance |
| Retention Time | ~ 8.5 minutes[1] |
| Linearity (R²) | > 0.999[1][3] |
| Limit of Detection (LOD) | ~ 0.05 µg/mL[1] |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL[1] |
| Precision (%RSD) | < 2%[1] |
| Accuracy (% Recovery) | 98-102%[1][3] |
Gas Chromatography (GC) Method
Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds.[1] It offers high sensitivity and provides structural information, making it well-suited for the identification and quantification of this compound and its potential volatile impurities.[1]
Experimental Protocol: GC-MS
1. Instrumentation:
-
A Gas Chromatograph (GC) system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.[1]
2. Chromatographic and Mass Spectrometric Conditions:
-
A capillary column, such as a DB-5ms, is recommended for the separation.[1] The oven temperature is programmed to ensure optimal separation of the analyte from other components in the sample matrix.
Table 3: GC-MS Chromatographic Conditions
| Parameter | Condition |
| GC Column | Capillary column, e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[1] |
| Inlet Temperature | 280 °C[1] |
| Injection Mode | Splitless[1] |
| Injection Volume | 1 µL[1] |
| Oven Temperature Program | Start at 150 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min[1] |
| MS Transfer Line Temp. | 280 °C[1] |
| Ion Source Temp. | 230 °C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Scan Range | m/z 50-400[1] |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare a stock solution by accurately weighing and dissolving 10 mg of this compound reference standard in 10 mL of a suitable solvent like acetone.[1]
-
Working Standard Solutions: Dilute the stock solution with the same solvent to prepare a series of calibration standards (e.g., 0.1-10 µg/mL).[1]
-
Sample Solution: Dissolve the sample containing the analyte in the chosen solvent to achieve a concentration that falls within the calibration range.
4. Data Analysis:
-
A calibration curve is generated by plotting the peak area of the analyte against the concentration of the standards. The concentration of this compound in the sample is then calculated based on its peak area. The mass spectrum can be used for definitive identification by comparing it to a reference spectrum.
Table 4: GC-MS Method Validation Parameters (Hypothetical Data)
| Parameter | Expected Performance |
| Retention Time | ~ 12.2 minutes[1] |
| Linearity (R²) | > 0.998[1][3] |
| Limit of Detection (LOD) | ~ 0.01 µg/mL[1] |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL[1] |
| Precision (%RSD) | < 5%[1] |
| Accuracy (% Recovery) | 95-105%[1] |
Method Selection and Workflow
The choice between HPLC and GC-MS depends on the specific analytical requirements, including the sample matrix, required sensitivity, and whether the analyte is volatile and thermally stable.[1]
Caption: General workflow for chromatographic analysis.
Caption: Logic for selecting between HPLC and GC methods.
References
Application Notes and Protocols: Synthesis of 4-Bromobenzophenone Derivatives for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and medicinal chemistry applications of 4-bromobenzophenone derivatives. This class of compounds has garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document offers detailed synthetic protocols, quantitative biological data, and visual representations of relevant signaling pathways to facilitate further research and development in this promising area.
Synthetic Strategies for this compound and its Derivatives
The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of medicinally active compounds. The two primary methods for the synthesis of the core structure are Friedel-Crafts acylation and Suzuki coupling. Further derivatization, such as through Claisen-Schmidt condensation, allows for the introduction of diverse functional groups, leading to a broad spectrum of biological activities.
Synthesis of this compound
Method 1: Friedel-Crafts Acylation
This classic method involves the reaction of bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] The electrophilic acylium ion generated attacks the electron-rich bromobenzene ring to yield this compound.
Method 2: Suzuki Coupling
A more modern approach involves the Suzuki coupling of a 4-bromophenylboronic acid with a benzoyl chloride derivative.[3] This palladium-catalyzed cross-coupling reaction offers a versatile and often higher-yielding alternative to Friedel-Crafts acylation.
Synthesis of this compound Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important derivatives of benzophenones with significant biological activities. The Claisen-Schmidt condensation is the most common method for their synthesis, involving the base-catalyzed reaction of a substituted acetophenone (in this case, 4-bromoacetophenone) with an aromatic aldehyde.[4][5]
Experimental Protocols
Protocol for Friedel-Crafts Acylation of Bromobenzene
Materials:
-
Bromobenzene (2.0 mL, 19 mmol)[2]
-
Benzoyl chloride (3.3 mL, 30 mmol)[2]
-
Anhydrous aluminum chloride (4.0 g, 30 mmol)[2]
-
10% Sodium hydroxide (NaOH) solution[2]
-
Diethyl ether[2]
-
Ice
-
50 mL Erlenmeyer flask
-
Boiling water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL Erlenmeyer flask, combine bromobenzene (2.0 mL) and benzoyl chloride (3.3 mL).[2]
-
Gradually add anhydrous aluminum chloride (4.0 g) to the mixture with constant swirling.
-
Heat the reaction mixture in a boiling water bath for 20 minutes.[6]
-
Cool the flask in an ice bath and slowly add crushed ice, followed by the careful addition of 10% NaOH solution to neutralize the mixture and dissolve any aluminum salts.[2][6]
-
Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or light petroleum.[2]
Protocol for Suzuki Coupling
Materials:
-
4-Bromophenylboronic acid (1.0 mmol)[3]
-
Benzoyl chloride (1.0 mmol)[3]
-
Sodium hydroxide (NaOH) (4.0 mmol)[3]
-
Toluene (5.0 mL)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, amount to be optimized)
-
Schlenk flask
-
Condenser
-
Magnetic stirrer
-
Oil bath
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromophenylboronic acid (1.0 mmol), benzoyl chloride (1.0 mmol), NaOH (4.0 mmol), and the palladium catalyst.[3]
-
Add toluene (5.0 mL) to the flask.[3]
-
Immerse the flask in a preheated oil bath at 100°C and stir the reaction mixture.[3]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and add water (10.0 mL).[3]
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[3]
-
Purify the crude product by silica gel column chromatography.[3]
Protocol for Claisen-Schmidt Condensation to Synthesize a 4'-Bromochalcone Derivative
Materials:
-
4-Bromoacetophenone (2.5 mmol)[5]
-
Substituted benzaldehyde (2.5 mmol)[5]
-
10% Sodium hydroxide (NaOH) solution (1.5 mL)[5]
-
Ethanol (1.25 mL)[5]
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask with stirring.[5]
-
Add the substituted benzaldehyde (2.5 mmol) to the solution.[5]
-
Slowly add 10% NaOH solution (1.5 mL) dropwise to the reaction mixture.[5]
-
Continue stirring at room temperature for 3 hours.[5]
-
Pour the reaction mixture into ice-cold water.[5]
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry.[5]
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[5]
Quantitative Data on Biological Activities
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: Anticancer Activity of Benzophenone and Chalcone Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Benzophenone | HL-60 (Leukemia) | 0.48 | [1] |
| 1 | Benzophenone | A-549 (Lung) | 0.82 | [1] |
| 1 | Benzophenone | SMMC-7721 (Hepatocellular) | 0.26 | [1] |
| 1 | Benzophenone | SW480 (Colon) | 0.99 | [1] |
| s3 | Benzophenone | HL-60 (Leukemia) | 0.122 | [7] |
| s3 | Benzophenone | SMMC-7721 (Hepatocellular) | 0.111 | [7] |
| 4u | Benzophenone-naphthalene | MCF-7 (Breast) | 1.47 | [8] |
| 6 | Isoindolinone | RAW264.7 (Macrophage) | Potent TNF-α inhibitor | [9] |
| 5a | Benzopyran-4-one-isoxazole | MDA-MB-231 (Breast) | 5.2 - 22.2 | [10] |
| 5c | Benzopyran-4-one-isoxazole | CCRF-CEM (Leukemia) | 3.3 - 12.92 | [10] |
Table 2: Antimicrobial Activity of Benzophenone and Thiazole Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 2,2',4-trihydroxybenzophenone | Benzophenone | Salmonella Typhimurium | 62.5 - 250 | [10] |
| 2,2',4-trihydroxybenzophenone | Benzophenone | Staphylococcus aureus | 62.5 - 250 | [10] |
| p2 | 4-(4-bromophenyl)-thiazol-2-amine | Staphylococcus aureus | 16.1 (µM) | [11] |
| p2 | 4-(4-bromophenyl)-thiazol-2-amine | Escherichia coli | 16.1 (µM) | [11] |
| p6 | 4-(4-bromophenyl)-thiazol-2-amine | Candida albicans | 15.3 (µM) | [11] |
Visualizing Synthetic and Signaling Pathways
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.
TNF-α Signaling Pathway
Many this compound derivatives exert their anti-inflammatory effects by modulating the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. This pathway plays a crucial role in inflammation and apoptosis. Inhibition of this pathway is a key strategy in the treatment of various inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photochemical Reactions of 4-Bromobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical reactions involving 4-Bromobenzophenone, a versatile photosensitizer with significant applications in organic synthesis and drug development. This document details the underlying photochemical principles, experimental protocols for key reactions, and quantitative data to guide researchers in utilizing this compound effectively.
Introduction to the Photochemistry of this compound
This compound is an aromatic ketone that, upon absorption of ultraviolet (UV) light, undergoes excitation to a short-lived singlet state (S1). This is followed by efficient intersystem crossing (ISC) to a longer-lived triplet state (T1). The triplet state is a potent hydrogen abstractor and can initiate a variety of photochemical reactions. The bromine atom influences the photophysical properties of the molecule, enhancing the rate of intersystem crossing.
The primary photochemical pathways involving this compound include:
-
Photoreduction (Pinacol Coupling): In the presence of a hydrogen donor, the excited triplet state of this compound abstracts a hydrogen atom to form a ketyl radical. Two ketyl radicals can then dimerize to form a pinacol, a 1,2-diol. This reaction is a powerful tool for forming carbon-carbon bonds.
-
Norrish Type I and Type II Reactions: These are characteristic photochemical reactions of ketones. The Norrish Type I reaction involves the cleavage of the bond between the carbonyl group and one of the adjacent carbon atoms, forming two radical intermediates. The Norrish Type II reaction is an intramolecular process that occurs if the ketone possesses a γ-hydrogen atom, leading to the formation of an enol and an alkene.[1]
-
Photoinitiator for Polymerization: The triplet state of this compound can initiate free radical polymerization of vinyl monomers.
-
Photoaffinity Labeling: In drug discovery, this compound can be incorporated into a ligand to create a photoaffinity probe.[2][3] Upon photoactivation, the probe covalently binds to its target protein, enabling target identification and binding site mapping.[2][3]
Quantitative Data
The efficiency of photochemical reactions is often described by the quantum yield (Φ), which is the number of moles of a product formed per mole of photons absorbed.
| Parameter | Value | Solvent | Conditions |
| Triplet Quantum Yield (Φ_T) | ~1 | Benzene | Deoxygenated |
| Photoreduction Quantum Yield (Φ_PR) | Not explicitly found for this compound, but for Benzophenone it is ~0.92-0.99 | Isopropanol | Deoxygenated |
| Product Distribution in Photoreduction | Predominantly 4,4'-Dibromobenzopinacol | Isopropanol | - |
Note: The triplet quantum yield of benzophenone is close to unity in non-polar solvents, and it is expected that this compound exhibits a similarly high triplet quantum yield due to the heavy atom effect of bromine which enhances intersystem crossing. The photoreduction quantum yield is also expected to be high in a good hydrogen-donating solvent like isopropanol.
Experimental Protocols
Photochemical Synthesis of 4,4'-Dibromobenzopinacol (Photoreduction)
This protocol describes the synthesis of 4,4'-Dibromobenzopinacol via the photochemical reduction of this compound in isopropanol.
Materials:
-
This compound
-
Isopropanol (spectroscopic grade)
-
Glacial acetic acid (optional, as a catalyst)
-
Nitrogen or Argon gas
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 300 nm)
-
Reaction vessel (e.g., quartz or Pyrex tube)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, toluene)
-
Analytical instruments: TLC, NMR, IR, Mass Spectrometry
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve a known amount of this compound (e.g., 1.0 g, 3.83 mmol) in isopropanol (e.g., 50 mL) in the reaction vessel.
-
Add a magnetic stir bar to the vessel.
-
Optionally, add a few drops of glacial acetic acid to catalyze the reaction.
-
-
Degassing:
-
Seal the reaction vessel and degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the triplet state.
-
-
Irradiation:
-
Place the reaction vessel in the photoreactor and ensure it is positioned for uniform irradiation.
-
Turn on the UV lamp and the cooling system for the lamp.
-
Irradiate the solution with stirring. The reaction time will depend on the lamp intensity and the scale of the reaction, but can range from several hours to a few days.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) by observing the disappearance of the this compound spot and the appearance of the product spot.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the photoreactor.
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
The crude product, 4,4'-Dibromobenzopinacol, will likely precipitate as a white solid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene) to obtain a crystalline solid.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques:
-
Melting Point: Determine the melting point of the crystals.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the pinacol.
-
IR Spectroscopy: Identify the characteristic O-H stretch of the hydroxyl groups.
-
Mass Spectrometry: Determine the molecular weight of the product.
-
-
Visualizations
Signaling Pathway: Photoreduction of this compound
Caption: Photoreduction of this compound to its pinacol.
Experimental Workflow: Synthesis of 4,4'-Dibromobenzopinacol
Caption: Workflow for the photochemical synthesis of 4,4'-dibromobenzopinacol.
Applications in Drug Development
The unique photochemical properties of this compound make it a valuable tool in drug discovery and development.
-
Synthesis of Bioactive Molecules: The photoreduction of this compound and its derivatives can be used to synthesize complex molecules with potential biological activity.[4] The formation of a C-C bond via pinacol coupling allows for the construction of intricate molecular scaffolds.
-
Photoaffinity Labeling: As a photoaffinity labeling reagent, this compound can be incorporated into a drug candidate or a known ligand.[2] Upon binding to its biological target (e.g., a receptor or enzyme), irradiation with UV light triggers the formation of a covalent bond between the probe and the target.[3] This allows for:
-
Target Identification: Isolating and identifying the specific protein that a drug binds to.
-
Binding Site Mapping: Determining the precise location on the protein where the drug binds.
-
Studying Drug-Target Interactions: Elucidating the molecular details of how a drug interacts with its target.[5]
-
The benzophenone moiety is particularly useful for photoaffinity labeling due to its chemical stability and its ability to abstract hydrogen atoms from C-H bonds upon photoactivation, which are abundant in proteins.
Safety Precautions
-
This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Always use appropriate shielding and wear UV-protective eyewear when working with a photoreactor.
-
Work in a well-ventilated area or a fume hood, especially when handling organic solvents.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the experiments for detailed safety information.
References
- 1. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 2. Photoaffinity Compounds - Enamine [enamine.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 4-Bromobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura coupling reaction between 4-bromobenzophenone and phenylboronic acid to synthesize 4-phenylbenzophenone. This reaction is a cornerstone of modern organic synthesis, widely employed in the pharmaceutical and materials science industries for the creation of carbon-carbon bonds.[1]
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2] This powerful and versatile reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[3][4] In the context of drug development, the biphenyl moiety present in the product, 4-phenylbenzophenone, is a common structural motif in biologically active molecules.[5]
Reaction Scheme
The overall reaction involves the coupling of this compound with phenylboronic acid in the presence of a palladium catalyst and a base to yield 4-phenylbenzophenone.
Caption: General reaction scheme for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize quantitative data from studies on analogous substrates, such as 4-bromoacetophenone, which provide valuable insights for optimizing the reaction of this compound.[6]
Table 1: Effect of Different Bases on Product Conversion [6]
| Entry | Base | Conversion (%) |
| 1 | NaHCO₃ | 65 |
| 2 | NaOAc | 45 |
| 3 | Na₂CO₃ | 95 |
| 4 | K₂CO₃ | 88 |
| 5 | Et₃N | 20 |
| Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported palladium catalyst (1.0 mol%), base (2.0 mmol), DMA (5 mL), 100 °C, 24 hours.[6] |
Table 2: Effect of Catalyst Loading on Product Conversion [6]
| Entry | Catalyst Loading (mol%) | Conversion (%) |
| 1 | 1.0 | 95 |
| 2 | 0.50 | 92 |
| 3 | 0.25 | 88 |
| Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported palladium catalyst, Na₂CO₃ (2.0 mmol), DMA (5 mL), 24 hours.[6] |
Table 3: Effect of Reaction Temperature on Product Conversion [6]
| Entry | Temperature (°C) | Conversion (%) |
| 1 | 100 | 72 |
| 2 | 120 | 85 |
| 3 | 140 | 98 |
| Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), 0.25 mol% supported palladium catalyst, Na₂CO₃ (2.0 mmol), DMA (5 mL), 24 hours.[6] |
Experimental Protocols
The following protocols are detailed methodologies for performing the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Laboratory Scale Synthesis
This protocol is a standard procedure adaptable for general research purposes.
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to create an inert atmosphere.[1]
-
Solvent and Catalyst Addition: Under a positive flow of the inert gas, add toluene, ethanol, and water in a 4:1:1 ratio. The mixture should be stirred to ensure proper mixing. Add the palladium catalyst, which can be pre-mixed Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-phenylbenzophenone.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more rapid method for the synthesis.
Materials and Reagents:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vessel.
-
Dimethylformamide (DMF) can be used as the solvent.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Solvent: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), followed by the solvent (e.g., DMF/water 4:1).
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150 °C for 20-30 minutes.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1 for the work-up and purification of the product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-phenylbenzophenone.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ikm.org.my [ikm.org.my]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of 4-Bromobenzophenone by Recrystallization
Introduction
4-Bromobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. Its purity is crucial for the successful outcome of subsequent reactions. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds like this compound, leveraging the principle of differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. This application note provides a detailed protocol for the recrystallization of this compound, including solvent selection, a step-by-step procedure, and expected outcomes.
Data Presentation
| Parameter | Value | Solvent | Notes |
| Solubility at 78 °C (Boiling Point) | High | 95% Ethanol | The compound should be fully soluble in a minimal amount of boiling solvent. |
| Solubility at 20 °C (Room Temperature) | Low | 95% Ethanol | The compound should have limited solubility at room temperature to ensure good recovery. |
| Typical Recovery Yield | 85-95% | 95% Ethanol | The yield is dependent on the initial purity of the crude product and careful execution of the protocol. |
| Melting Point (Crude) | Variable (e.g., 75-80 °C) | - | A wider melting range indicates the presence of impurities. |
| Melting Point (Recrystallized) | 82-84 °C | - | A sharp and narrow melting point range close to the literature value indicates high purity. |
| Purity (Post-Recrystallization) | >99% | - | Purity can be assessed by techniques such as HPLC, GC, or melting point analysis. |
Experimental Protocols
This protocol details the single-solvent recrystallization of this compound using 95% ethanol.
Materials:
-
Crude this compound
-
95% Ethanol
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Place a sample of crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Gradually add more hot 95% ethanol in small portions until the this compound completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution to adsorb the colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if activated carbon was used):
-
If activated carbon was added, it is necessary to perform a hot filtration to remove it.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the stemless funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has appeared to cease, place the flask in an ice bath for 15-20 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold 95% ethanol.
-
Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Keep the vacuum on for several minutes to pull air through the crystals and aid in drying.
-
-
Drying:
-
Carefully remove the filter paper with the purified crystals from the funnel.
-
Place the crystals on a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
-
Analysis:
-
Once the crystals are completely dry, weigh them to calculate the percentage recovery.
-
Determine the melting point of the recrystallized this compound. A sharp melting point in the range of 82-84 °C indicates a high degree of purity.
-
Further purity analysis can be performed using techniques like HPLC or GC if required.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the recrystallization procedure for purifying this compound.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols: 4-Bromobenzophenone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromobenzophenone is a versatile chemical intermediate, playing a crucial role in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its benzophenone core is a common scaffold in medicinal chemistry, and the presence of a bromine atom provides a reactive handle for various organic transformations, including nucleophilic substitution and cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, with a focus on antihistamines.
Physicochemical Properties and Data
Proper handling and storage of this compound are essential for its successful application in synthesis. The following table summarizes its key physicochemical properties.
| Property | Value | Reference(s) |
| CAS Number | 90-90-4 | [1][2] |
| Molecular Formula | C₁₃H₉BrO | [1][2] |
| Molecular Weight | 261.11 g/mol | [1][2] |
| Appearance | White to light beige crystalline powder | [1] |
| Melting Point | 79-84 °C | [1] |
| Boiling Point | 350 °C | [1] |
| Solubility | Insoluble in water; slightly soluble in ethanol, ether, and benzene. | [1] |
| Purity | Typically ≥98% | [3] |
Synthesis of this compound
This compound can be synthesized via several methods, with Friedel-Crafts acylation and Suzuki coupling being the most common.
Friedel-Crafts Acylation
This method involves the reaction of bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4]
Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene
-
Materials:
-
Bromobenzene (19 mmol)
-
Benzoyl chloride (30 mmol)
-
Anhydrous aluminum chloride (30 mmol)
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Light petroleum (boiling range 60-80°C)
-
Ice
-
-
Procedure:
-
In a 50 mL Erlenmeyer flask, mix bromobenzene and benzoyl chloride.
-
Gradually add anhydrous aluminum chloride to the mixture with agitation.
-
Heat the mixture in a boiling water bath for 20 minutes.
-
After cooling, carefully quench the reaction mixture with ice.
-
Neutralize the mixture with a 10% NaOH solution to dissolve any remaining acids and aluminum salts.
-
Extract the organic phase with diethyl ether.
-
Dry the organic extract and concentrate it using a rotary evaporator.
-
Purify the crude product by recrystallization from light petroleum to yield this compound as a colorless solid.[4]
-
| Parameter | Value | Reference(s) |
| Yield | 8.96% | [4] |
| Melting Point | 83-85 | [5] |
Suzuki Coupling
A more recent and efficient method involves the Suzuki coupling of 4-bromophenylboronic acid with benzoyl chloride.[6]
Experimental Protocol: Suzuki Coupling for this compound Synthesis
-
Materials:
-
4-Bromophenylboronic acid (1.0 mmol)
-
Benzoyl chloride (1.0 mmol)
-
Sodium hydroxide (4 mmol)
-
Toluene (5.0 mL)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: n-hexane/ethyl acetate (9:1 or 8:2)
-
-
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, charge acyl chloride (1.0 mmol), arylboronic acid (1.0 mmol), NaOH (4 mmol), and 5.0 mL of toluene.
-
Immerse the flask in an oil bath and stir at 100 °C for 2 hours, or until the starting materials are consumed (monitored by GC analysis).
-
Add 10.0 mL of water to the reaction mixture.
-
Extract the mixture with diethyl ether (3 x 5.0 mL).
-
Collect the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography.[6]
-
| Parameter | Value | Reference(s) |
| Yield | 91% | [6] |
Application in Pharmaceutical Synthesis
This compound is a key starting material or intermediate in the synthesis of several antihistaminic drugs.
Synthesis of Cetirizine
Cetirizine, a second-generation antihistamine, can be synthesized from a benzophenone derivative. While many literature methods start with 4-chlorobenzophenone, a similar pathway can be employed using this compound.[7][8] The key steps involve the reduction of the ketone, chlorination of the resulting alcohol, and subsequent alkylation of piperazine, followed by the addition of the acetic acid moiety.
Caption: Synthetic pathway from this compound to a Cetirizine analogue.
Experimental Protocol: Synthesis of a Cetirizine Analogue (adapted from 4-chlorobenzophenone route)
-
Step 1: Reduction of this compound
-
Reduce this compound with a reducing agent like sodium borohydride in methanol to yield 4-bromobenzhydrol.
-
-
Step 2: Chlorination of 4-Bromobenzhydrol
-
React the alcohol with thionyl chloride to form 1-bromo-4-(chloro(phenyl)methyl)benzene.
-
-
Step 3: Alkylation of Piperazine
-
React the chlorinated intermediate with piperazine in a suitable solvent like THF with a base such as K₂CO₃ to yield 1-((4-bromophenyl)(phenyl)methyl)piperazine.
-
-
Step 4: Addition of the Ethoxyacetic Acid Moiety
-
React the piperazine derivative with bromoethanol in the presence of a base like K₂CO₃ in acetonitrile.
-
The resulting alcohol is then reacted with 1-bromoacetic acid in the presence of K₂CO₃ in acetonitrile to yield the final cetirizine analogue.[7]
-
| Step | Reagents and Conditions | Yield | Reference(s) |
| Reduction | NaBH₄, methanol, 0°C to rt, 1h | 95% | [7] |
| Chlorination | SOCl₂, 80-90°C, 4h | 93% | [7] |
| Piperazine Alkylation | Piperazine, THF, K₂CO₃, 8h | 87% | [7] |
| Bromoethanol Reaction | Bromoethanol, K₂CO₃, acetonitrile, 80-85°C, 2h | 82% | [7] |
| Bromoacetic Acid Reaction | 1-Bromoacetic acid, K₂CO₃, acetonitrile, 80-85°C, 5h | 80% | [7] |
| Overall Yield | ~50% | [7] |
Proposed Synthesis of Brompheniramine and Pheniramine
While direct synthesis routes from this compound are not widely published, a plausible pathway involves a Grignard reaction to introduce the necessary carbon framework.
Caption: Proposed synthetic pathway for Brompheniramine.
A similar pathway can be envisioned for Pheniramine, starting with benzophenone (the non-brominated analogue).
Conceptual Protocol: Grignard-based Synthesis of Brompheniramine
-
Step 1: Grignard Reaction
-
React this compound with a Grignard reagent prepared from 2-(2-chloroethyl)pyridine and magnesium. This will form a tertiary alcohol.
-
-
Step 2: Dehydration
-
Dehydrate the tertiary alcohol using a strong acid catalyst (e.g., sulfuric acid) to form the corresponding alkene.
-
-
Step 3: Reduction
-
Reduce the double bond of the alkene via catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) to yield the saturated precursor.
-
-
Step 4: Alkylation
-
Alkylate the pyridine nitrogen with 2-dimethylaminoethyl chloride in the presence of a strong base like sodium amide to furnish Brompheniramine.
-
Note: The yields for this proposed pathway would need to be optimized experimentally.
Other Potential Pharmaceutical Applications
The benzophenone scaffold is present in a wide range of biologically active molecules, suggesting that this compound could be a precursor for various other pharmaceuticals, including:
-
Anti-inflammatory agents: Benzophenone derivatives have shown potent anti-inflammatory effects.[9]
-
Anticancer agents: Certain benzophenone analogues have demonstrated anti-tumor and pro-apoptotic effects.
-
Antimicrobial and Antiviral compounds: The benzophenone structure is a recurring motif in compounds with these activities.[9]
-
Netilmicin Derivatives: Although not a direct precursor, the bromine atom on this compound allows for Suzuki coupling reactions, which have been used in the synthesis of Netilmicin derivatives.[10]
Logical Workflow for Utilizing this compound
The following diagram illustrates a general workflow for researchers and drug developers utilizing this compound.
Caption: General workflow for drug development using this compound.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its established use in the preparation of antihistamines and its potential for the synthesis of a broader range of therapeutic agents make it a key compound for research and development in the pharmaceutical industry. The protocols and data presented herein provide a solid foundation for its application in the modern drug discovery and development process.
References
- 1. This compound | 90-90-4 [chemicalbook.com]
- 2. This compound | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. studymoose.com [studymoose.com]
- 5. scribd.com [scribd.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, ribosomal selectivity, and antibacterial activity of netilmicin 4′-derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
Characterization of 4-Bromobenzophenone Reaction Products by NMR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for three common transformations of 4-bromobenzophenone: a Suzuki-Miyaura coupling, a Grignard reaction, and a sodium borohydride reduction. The resulting products are key intermediates in medicinal chemistry and materials science. This document outlines the spectroscopic characterization of the starting material and the purified reaction products using Nuclear Magnetic Resonance (NMR). Quantitative ¹H and ¹³C NMR data are presented in tabular format for straightforward comparison and verification of reaction success. Experimental workflows and reaction pathways are visualized to enhance understanding and reproducibility.
Introduction
This compound is a versatile building block in organic synthesis due to its two reactive sites: a ketone carbonyl group and a carbon-bromine bond on one of the aromatic rings. The carbonyl group is susceptible to nucleophilic attack, such as in Grignard reactions and reductions, while the aryl bromide moiety is a suitable substrate for cross-coupling reactions like the Suzuki-Miyaura coupling. Accurate characterization of the resulting products is crucial for ensuring purity and confirming the desired molecular structure. NMR spectroscopy is a powerful and definitive tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
Data Presentation: NMR Spectral Data Summary
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound and its reaction products. All spectra were recorded in CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Data (CDCl₃)
| Compound Name | Ar-H (m) | -CH- (s) | -OH (s) |
| This compound | 7.49-7.77 | - | - |
| 4-Benzoylbiphenyl | 7.35-7.85 | - | - |
| (4-Bromophenyl)(phenyl)methanol | 7.26-7.48 | 5.79 | 2.41 |
| 1-(4-Bromophenyl)-1-phenylethanol | 7.18-7.51 | - | 2.20 |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound Name | C=O | Ar-C | Ar-C-Br | Ar-CH | C-OH |
| This compound | 195.5 | 128.3, 129.9, 131.6, 131.9, 137.4 | 127.0 | - | - |
| 4-Benzoylbiphenyl | 196.5 | 127.2, 128.3, 128.8, 130.1, 130.7, 132.4, 135.9, 139.9, 144.7 | - | - | - |
| (4-Bromophenyl)(phenyl)methanol | - | 121.6, 126.5, 127.8, 128.4, 128.6, 131.6, 142.6, 143.5 | - | - | 75.8 |
| 1-(4-Bromophenyl)-1-phenylethanol | - | 121.1, 125.8, 127.0, 127.5, 128.1, 131.2, 144.9, 146.1 | - | - | 76.1 |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 4-Benzoylbiphenyl
This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (10 mL) and ethanol (2 mL) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in toluene (1 mL).
-
Add the catalyst solution to the reaction mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy.
Reduction Reaction: Synthesis of (4-Bromophenyl)(phenyl)methanol
This protocol details the reduction of the carbonyl group of this compound using sodium borohydride.
Materials:
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This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
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Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
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Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1 M HCl (10 mL) at 0°C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).
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Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Confirm the structure of the product by NMR analysis.
Grignard Reaction: Synthesis of 1-(4-Bromophenyl)-1-phenylethanol
This protocol describes the addition of a methyl group to the carbonyl carbon of this compound using methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide solution (3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Dissolve this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.2 mmol, 0.4 mL of 3.0 M solution) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the final product using NMR spectroscopy.
Visualizations
Caption: General experimental workflow for synthesis and analysis.
Caption: Reaction pathways of this compound.
Troubleshooting & Optimization
How to improve the yield of 4-Bromobenzophenone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Bromobenzophenone. Our aim is to help you improve your reaction yield and overcome common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with benzoyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1]
Q2: My yield of this compound is consistently low. What are the critical factors I should investigate?
Several factors can significantly impact the final yield. Key areas to review in your protocol include:
-
Purity of Reactants and Catalyst: Ensure the high purity of bromobenzene, benzoyl chloride, and particularly the anhydrous aluminum chloride. AlCl₃ is highly sensitive to moisture, which can deactivate it and significantly reduce yields.
-
Anhydrous Reaction Conditions: The presence of water will quench the Lewis acid catalyst. It is crucial to use oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Stoichiometry: The molar ratios of reactants and catalyst are critical. An excess of the acylating agent and Lewis acid is often used to drive the reaction to completion.
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Reaction Temperature and Time: Inadequate reaction time or suboptimal temperature can lead to incomplete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Work-up and Purification: Significant product loss can occur during the work-up and purification steps. Careful extraction and optimized recrystallization are essential for maximizing recovery.
Q3: Are there alternative, higher-yield methods for synthesizing this compound?
Yes, an alternative approach is the Suzuki coupling reaction. A reported method using 4-bromophenylboronic acid and benzoyl chloride in the presence of a palladium catalyst and a base has been shown to produce this compound with a yield as high as 91%.[2] This can be a valuable alternative if the Friedel-Crafts acylation proves to be low-yielding.
Q4: What is the primary isomeric byproduct I should be concerned about?
In the Friedel-Crafts acylation of bromobenzene, the bromine atom is an ortho-, para-directing group. While the para-substituted product (this compound) is the major product due to reduced steric hindrance, the formation of the ortho-isomer (2-Bromobenzophenone) is a potential side reaction. The choice of solvent can influence the ratio of para to ortho isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient Lewis acid catalyst (AlCl₃).2. Wet reagents or glassware.3. Deactivated aromatic ring (bromobenzene is less reactive than benzene).4. Insufficient reaction time or temperature. | 1. Use fresh, high-purity, anhydrous AlCl₃. Consider increasing the catalyst loading (e.g., 1.1-1.5 equivalents).2. Thoroughly dry all glassware in an oven before use. Use dry solvents and run the reaction under an inert atmosphere.3. Ensure an adequate amount of catalyst and sufficient reaction time to overcome the deactivating effect of the bromine substituent.4. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature, but be aware that this may also promote side reactions. |
| Formation of a Dark-Colored, Oily, or Tarry Crude Product | 1. Side reactions due to high temperatures.2. Presence of impurities in starting materials.3. Incomplete quenching of the reaction. | 1. Maintain careful temperature control throughout the reaction. Add the Lewis acid portion-wise to manage the initial exotherm.2. Use purified (e.g., distilled) starting materials.3. Ensure the reaction mixture is thoroughly quenched by slowly pouring it onto crushed ice with vigorous stirring. |
| Difficulty in Purifying the Product by Recrystallization | 1. The product has "oiled out" instead of crystallizing.2. The chosen recrystallization solvent is not optimal.3. Presence of impurities that inhibit crystallization. | 1. "Oiling out" can occur if the solution is cooled too rapidly or if the solvent's boiling point is higher than the product's melting point. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. Seeding with a pure crystal can also help.2. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. Common solvents for this compound include light petroleum and ethanol.[1] A solvent system (e.g., ethanol/water) might also be effective.3. If significant impurities are present, consider a preliminary purification by column chromatography before recrystallization. |
| Product Contaminated with Starting Materials | 1. Incomplete reaction.2. Inefficient work-up. | 1. Ensure the reaction has gone to completion by monitoring with TLC.2. During the aqueous work-up, unreacted benzoyl chloride can be hydrolyzed to benzoic acid, which can then be removed by washing the organic layer with a basic solution (e.g., sodium bicarbonate). Unreacted bromobenzene can often be removed during recrystallization or by column chromatography. |
Data Presentation
The following tables summarize quantitative data from various reported syntheses of this compound and its analogs, providing a comparison of different methodologies and their outcomes.
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Reactants | Catalyst/Reagents | Solvent | Yield (%) | Reference |
| Friedel-Crafts Acylation | Bromobenzene, Benzoyl Chloride | Anhydrous AlCl₃ | Not specified | 8.96 | [1] |
| Friedel-Crafts Acylation | Bromobenzene (excess), Benzoyl Chloride | Anhydrous AlCl₃ | Not specified | 54.3 | Oregon State University, Experimental Chemistry II |
| Friedel-Crafts Acylation | n-Propylbenzene, 4-Bromobenzoyl Chloride | Anhydrous AlCl₃ | Not specified | 60.7 | Oregon State University, Experimental Chemistry II |
| Suzuki Coupling | 4-Bromophenylboronic Acid, Benzoyl Chloride | Not specified (Pd catalyst implied) | Toluene | 91 | [2] |
Table 2: Example Stoichiometry for Friedel-Crafts Acylation
| Reactant/Reagent | Amount (molar equivalents) | Purpose | Reference |
| Bromobenzene | 1.0 | Limiting Reagent | [1] |
| Benzoyl Chloride | ~1.6 | Acylating Agent (in excess) | [1] |
| Anhydrous Aluminum Chloride | ~1.6 | Lewis Acid Catalyst (in excess) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a generalized procedure based on commonly reported methods.[1]
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube or inert gas inlet.
-
Addition of Reactants: To the flask, add bromobenzene (1.0 eq) and benzoyl chloride (~1.6 eq).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and in portions, add anhydrous aluminum chloride (~1.6 eq) to the stirred mixture. The addition is exothermic and will be accompanied by the evolution of HCl gas.
-
Reaction: After the addition of the catalyst is complete, remove the ice bath and heat the reaction mixture in a boiling water bath for approximately 20-30 minutes. Monitor the reaction progress using TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and water with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water, a dilute sodium hydroxide or sodium bicarbonate solution (to remove any benzoic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as light petroleum or ethanol, to yield this compound as a colorless solid.
Protocol 2: High-Yield Synthesis of this compound via Suzuki Coupling
This protocol is based on a reported high-yield synthesis.[2]
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromophenylboronic acid (1.0 mmol), benzoyl chloride (1.0 mmol), sodium hydroxide (4.0 mmol), and toluene (5.0 mL).
-
Reaction: Immerse the flask in an oil bath and stir the mixture at 100 °C for 2 hours. Monitor the reaction for the complete consumption of starting materials by GC analysis.
-
Work-up: After the reaction is complete, add water (10.0 mL) to the reaction mixture.
-
Extraction: Extract the mixture with diethyl ether (3 x 5.0 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purification: Purify the resulting product by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 9:1 or 8:2) to afford pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow for the Friedel-Crafts acylation and a troubleshooting decision tree for low yield.
Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Troubleshooting low melting point of synthesized 4-Bromobenzophenone
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who have synthesized 4-Bromobenzophenone and are encountering a lower than expected melting point for the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for pure this compound varies slightly across different sources but generally falls within the range of 78°C to 85°C. A sharp melting point within this range is a good indicator of purity.
Q2: My synthesized this compound has a melting point of 65-72°C. What are the likely causes?
A2: A broad melting point range that is lower than the literature value is a classic sign of an impure sample. The depression and broadening of the melting point are caused by the presence of impurities. Potential impurities in the synthesis of this compound via Friedel-Crafts acylation include:
-
Unreacted Starting Materials: Residual bromobenzene or benzoyl chloride.
-
Side Products: Isomeric byproducts such as 2-bromobenzophenone or di-substituted products like 4,4'-dibromobenzophenone may form during the reaction.[1][2][3]
-
Hydrolysis Products: Benzoic acid could be present if benzoyl chloride is hydrolyzed by moisture or if the sodium hydroxide wash during the workup is incomplete.[4]
-
Residual Solvents: Solvents used during the reaction or purification may not have been completely removed.
Q3: How can I determine the identity of the impurities in my sample?
A3: Spectroscopic methods are essential for identifying the nature of the impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of unreacted starting materials or isomeric side products by comparing the obtained spectrum with the known spectrum of pure this compound.[4][5][6]
-
Infrared (IR) Spectroscopy: The presence of a broad peak around 2500-3300 cm⁻¹ could indicate the presence of carboxylic acid (e.g., benzoic acid), which is a potential byproduct.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can help identify and quantify volatile impurities such as residual solvents and unreacted starting materials.
Q4: What is the most effective method to purify my this compound and improve its melting point?
A4: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[5][7][8] The choice of solvent is crucial for successful recrystallization.
Data Presentation
Table 1: Melting Points of this compound and Potential Impurities
| Compound | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | (4-bromophenyl)(phenyl)methanone | 90-90-4 | 261.12 | 78 - 85[5][6][7][9] |
| Bromobenzene | Bromobenzene | 108-86-1 | 157.01 | -31 |
| Benzoyl chloride | Benzoyl chloride | 98-88-4 | 140.57 | -1 |
| Benzoic acid | Benzoic acid | 65-85-0 | 122.12 | 122 |
| 2-Bromobenzophenone | (2-bromophenyl)(phenyl)methanone | 5798-76-5 | 261.12 | 41 - 43 |
| 4,4'-Dibromobenzophenone | Bis(4-bromophenyl)methanone | 3988-03-2 | 340.01 | 172 - 174 |
Experimental Protocols
Protocol for Recrystallization of this compound
This protocol outlines the general procedure for purifying this compound by recrystallization. The choice of solvent is critical; ethanol, methanol, isopropanol, and light petroleum (hexane) have been reported to be effective.[5][7][8][10] Ethanol is a good starting point for a single-solvent recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to cover the solid. Heat the mixture gently on a hot plate with stirring.
-
Solvent Addition: Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the yield.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly in a desiccator or a vacuum oven to remove all traces of the solvent.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point within the literature range (78-85°C) indicates a successful purification.
Mandatory Visualization
Caption: Troubleshooting workflow for a low melting point of synthesized this compound.
References
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. studylib.net [studylib.net]
- 3. Solved 1) The Friedel-Crafts acylation of bromobenzene leads | Chegg.com [chegg.com]
- 4. scribd.com [scribd.com]
- 5. studymoose.com [studymoose.com]
- 6. scribd.com [scribd.com]
- 7. This compound | 90-90-4 [chemicalbook.com]
- 8. Experimental Chemistry II [sites.science.oregonstate.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 4-Bromobenzophenone by Thin-Layer Chromatography (TLC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to identify impurities in 4-Bromobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most frequent impurities arise from the typical synthesis method, a Friedel-Crafts acylation reaction. These can include:
-
Unreacted Starting Materials: Bromobenzene and benzoyl chloride are common starting materials that may not have fully reacted.
-
Isomeric Byproducts: Positional isomers can form during the acylation process, though this compound is generally the major product.
-
Hydrolyzed Reagents: Benzoyl chloride can hydrolyze to benzoic acid if exposed to moisture.
-
Residual Catalyst: Lewis acid catalysts, such as aluminum chloride (AlCl₃), if not completely removed during the workup, can remain as an impurity.
Q2: How can I visualize this compound and its impurities on a TLC plate?
A2: this compound is a UV-active compound due to its conjugated aromatic system. Therefore, the primary and non-destructive method for visualization is using a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent green background.[1][2] For impurities that are not UV-active, various chemical stains can be used. Stains like p-anisaldehyde or permanganate can be effective for certain functional groups that might be present in impurities.[1][2]
Q3: What is a typical Rf value for this compound?
A3: The retention factor (Rf) is highly dependent on the solvent system used. In a commonly used mobile phase of 20% ethyl acetate in hexanes, the Rf of this compound is expected to be in the range of 0.3-0.4. It's important to run a standard of pure this compound alongside your sample for accurate comparison.
Q4: My TLC plate shows streaking for the this compound spot. What could be the cause?
A4: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.[3][4]
-
Highly Polar Compound: If your sample contains very polar impurities, they may streak.
-
Acidic or Basic Impurities: Residual acidic or basic compounds can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid or triethylamine (0.1-1%) to the mobile phase can sometimes resolve this issue.[3]
-
Inappropriate Solvent System: The chosen solvent system may not be optimal for your sample.
Q5: I don't see any spots on my TLC plate after development, even under UV light. What should I do?
A5: There are a few possibilities if no spots are visible:
-
Sample is too Dilute: Your sample may be too low in concentration to be detected. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[3][5]
-
Compound is Not UV-Active: While this compound is UV-active, some impurities may not be. Try using a chemical stain for visualization.[1][2]
-
Sample Evaporation: If your compound is volatile, it may have evaporated from the plate during development.
-
Solvent Level Too High: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the solvent covers the spots, the sample will dissolve into the solvent pool instead of traveling up the plate.[5]
Data Presentation: TLC of this compound and Potential Impurities
The following table summarizes the expected, approximate Rf values for this compound and its common impurities in a standard TLC system. These values are estimates and can vary based on specific experimental conditions.
| Compound | Structure | Polarity | Expected Rf Value (20% Ethyl Acetate in Hexanes) |
| Bromobenzene | C₆H₅Br | Low | ~0.8 - 0.9 |
| This compound | C₁₃H₉BrO | Medium | ~0.3 - 0.4 |
| Benzoyl Chloride | C₇H₅ClO | High | ~0.1 - 0.2 (may streak or react) |
| Benzoic Acid | C₇H₆O₂ | Very High | ~0.0 - 0.1 (may remain at baseline) |
Experimental Protocols
Detailed Methodology for TLC Analysis of this compound
-
Plate Preparation:
-
Obtain a silica gel TLC plate with a fluorescent indicator (F254).
-
Using a pencil, gently draw a straight line approximately 1 cm from the bottom of the plate. This is your origin line.
-
Mark evenly spaced small "x"s along the origin line for each sample you will spot.
-
-
Sample Preparation:
-
Dissolve a small amount (1-2 mg) of your crude this compound product in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate (approximately 0.5 mL).
-
Prepare separate solutions of pure this compound (if available as a standard), bromobenzene, and benzoyl chloride for co-spotting.
-
-
Spotting the Plate:
-
Use a capillary tube to spot a small amount of each prepared sample onto the marked "x"s on the origin line.
-
The spots should be small and concentrated. To achieve this, touch the capillary tube to the plate briefly and allow the solvent to evaporate completely before re-spotting in the same location if necessary.
-
-
Developing the Plate:
-
Prepare the developing chamber by pouring a solvent mixture (e.g., 20% ethyl acetate in hexanes) to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle the visible spots with a pencil.
-
If necessary, use a chemical stain for further visualization.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
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Compare the Rf values of the spots in your sample to the standards to identify the main product and any impurities.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for TLC analysis of this compound.
References
Technical Support Center: Optimizing Friedel-Crafts Acylation for Aryl Ketone Synthesis
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of aryl ketones.
Troubleshooting Guide
This section addresses common issues encountered during Friedel-Crafts acylation in a question-and-answer format, offering solutions to improve reaction outcomes.
Question 1: My reaction yield is very low or the reaction is not proceeding at all. What are the common causes and how can I fix this?
Answer: Low or no yield in a Friedel-Crafts acylation is a frequent issue and can often be attributed to several key factors:
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Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][2] Any water in your glassware, solvents, or reagents will deactivate the catalyst.
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Solution: Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and that all reagents and solvents are anhydrous.[2] Using a freshly opened bottle of the Lewis acid or purifying the existing stock may be necessary.
-
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[1] This is because the aryl ketone product is a Lewis base and forms a stable complex with the catalyst, rendering it inactive for further cycles.[1]
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Solution: Use at least a 1:1 molar ratio of the Lewis acid to the acylating agent. In many procedures, a slight excess (e.g., 1.1 to 2.0 equivalents) is beneficial.[3]
-
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃) on the aromatic ring deactivates it towards electrophilic aromatic substitution, which can significantly hinder or prevent the reaction.[1]
-
Solution: For deactivated substrates, consider alternative synthetic routes. Friedel-Crafts acylation is generally not suitable for these compounds.
-
-
Sub-optimal Reaction Temperature: The ideal temperature is substrate-dependent. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[4]
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Solution: Start the reaction at a low temperature (e.g., 0 °C), especially during the addition of reagents, to control the initial exothermic reaction.[2] Then, gradually increase the temperature if the reaction is sluggish, monitoring the progress by TLC or GC-MS.
-
Question 2: I am observing the formation of multiple products, including regioisomers. How can I improve the selectivity of my reaction?
Answer: While Friedel-Crafts acylation is generally more regioselective than the corresponding alkylation, the formation of isomeric products can still occur, particularly with substituted aromatic rings.
-
Steric Hindrance: For substrates with ortho- and para-directing groups, the para-product is often favored due to steric hindrance at the ortho positions, especially when using a bulky acylating agent or Lewis acid complex.[5]
-
Solvent Effects: The choice of solvent can significantly influence regioselectivity, especially with substrates like naphthalene.
-
Solution: For the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) favor the formation of the kinetically controlled α-product.[4][6] In contrast, polar solvents like nitrobenzene promote the formation of the thermodynamically more stable β-product.[4][6]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the para-isomer.[3]
Question 3: My work-up is proving difficult, with the formation of emulsions or an oily product that is hard to isolate. What can I do?
Answer: Work-up issues are a common challenge in Friedel-Crafts acylation, often stemming from the quenching of the Lewis acid-ketone complex.
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Incomplete Quenching: The aluminum chloride-ketone complex must be fully hydrolyzed to release the product.
-
Emulsion Formation: The presence of aluminum salts can lead to the formation of stable emulsions during aqueous extraction.
-
Solution: Adding a saturated solution of NaCl (brine) can help to break up emulsions. Filtering the mixture through a pad of Celite® may also be effective.[7]
-
-
Oily Product: If the crude product is an oil or a low-melting solid, isolation by filtration can be difficult.
-
Solution: After quenching, perform an extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[3] The product can then be isolated by removing the solvent under reduced pressure and purified by chromatography or distillation.
-
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?
A1: The ketone product of the acylation reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1] This complexation effectively removes the catalyst from the reaction, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of the Lewis acid per equivalent of the ketone product is necessary for the reaction to go to completion.
Q2: Can I use substrates containing amine (-NH₂) or hydroxyl (-OH) groups in a Friedel-Crafts acylation?
A2: Aromatic compounds with amine or hydroxyl groups are generally not suitable for Friedel-Crafts acylation. These functional groups are Lewis bases and will react with the Lewis acid catalyst, forming a complex that deactivates the aromatic ring towards electrophilic substitution.[8] For phenols, O-acylation can also occur, competing with the desired C-acylation.[7] To circumvent this, it is often necessary to protect the amine or hydroxyl group before performing the acylation.
Q3: Is polyacylation a significant problem in Friedel-Crafts acylation?
A3: No, polyacylation is generally not a major issue in Friedel-Crafts acylation.[9] The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring, making it less susceptible to further electrophilic attack.[8][10] This is a significant advantage over Friedel-Crafts alkylation, where the product is often more reactive than the starting material.
Q4: What are some "greener" alternatives to traditional Lewis acids like AlCl₃?
A4: There is growing interest in developing more environmentally friendly catalysts for Friedel-Crafts acylation. Some alternatives include:
-
Zeolites: These solid acid catalysts can be recovered and reused, and can also offer high regioselectivity.[11]
-
Metal Trifluoromethanesulfonates (Triflates): Erbium triflate has been reported as an effective catalyst for microwave-assisted acylations.
-
Ionic Liquids: Imidazolium-based ionic liquids have been shown to catalyze Friedel-Crafts acylation.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Naphthalene Acetylation
| Solvent | Product Ratio (α-acetylnaphthalene : β-acetylnaphthalene) | Reference |
| Carbon Disulfide (CS₂) | Kinetically favored α-product | [4][6] |
| Dichloromethane (CH₂Cl₂) | Kinetically favored α-product | [4][6] |
| Nitrobenzene | Thermodynamically favored β-product | [4][6] |
Table 2: Influence of Reaction Conditions on the Acylation of Biphenyl Derivatives
| Substrate | Solvent | Temperature (°C) | Yield of Mono-acylated Product (%) | Reference |
| 3,3'-dimethylbiphenyl | 1,2-dichloroethane | 84 | ~100 | [3] |
| 3,3'-dimethylbiphenyl | Carbon disulfide | 46 | 38.5 | [3] |
| 3,3'-dimethylbiphenyl | Nitrobenzene | 23 | 0 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Toluene with Acetyl Chloride
-
Materials: Anhydrous Aluminum Chloride (AlCl₃), Toluene, Acetyl Chloride, Dichloromethane (CH₂Cl₂), Concentrated Hydrochloric Acid (HCl), Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise from the dropping funnel over 15-20 minutes with vigorous stirring.
-
After the addition of acetyl chloride is complete, add a solution of toluene (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.[5]
-
Protocol 2: General Procedure for the Friedel-Crafts Acylation of Anisole with Acetic Anhydride
-
Materials: Anhydrous Aluminum Chloride (AlCl₃), Anisole, Acetic Anhydride, Dichloromethane (CH₂Cl₂), Concentrated Hydrochloric Acid (HCl), Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous AlCl₃ (2.2 equivalents) in anhydrous CH₂Cl₂.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise from the dropping funnel over 20-30 minutes.
-
Following the addition of acetic anhydride, add a solution of anisole (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, or until completion as monitored by TLC.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the mixture with CH₂Cl₂, and wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. scirp.org [scirp.org]
Common experimental errors in 4-Bromobenzophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromobenzophenone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yield is a frequent issue in the synthesis of this compound, often attributed to several factors during the Friedel-Crafts acylation reaction. The most common culprits include:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reagents or glassware will deactivate the catalyst, significantly reducing the reaction rate and overall yield.[1][2] Ensure all glassware is oven-dried and reagents are anhydrous.
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to an incomplete conversion of reactants to the product. The reaction mixture should be allowed to proceed for the recommended duration at the appropriate temperature to ensure maximum conversion.
-
Loss of Product During Work-up: Significant amounts of product can be lost during the extraction and purification steps.[3] This can be due to incomplete extraction from the aqueous layer, using an excessive amount of solvent for recrystallization, or premature precipitation during filtration.[1]
-
Side Reactions: The formation of unwanted byproducts can consume the starting materials and reduce the yield of the desired this compound.
Q2: I observe the formation of a dark, tarry substance in my reaction flask. What is it and how can I avoid it?
The appearance of a dark, viscous, or tar-like substance is a common problem, often resulting from:
-
Reaction with Solvent: If using a solvent like chloroform, it can react with the aluminum trichloride catalyst, leading to the formation of polymeric or tarry byproducts.
-
High Reaction Temperature: Exceeding the optimal reaction temperature can promote side reactions and decomposition of the product or starting materials, resulting in a tarry mixture.
-
Impure Reagents: The use of old or impure reagents can introduce contaminants that lead to undesirable side reactions and tar formation.
To mitigate this, ensure the use of high-purity, dry reagents and maintain careful control over the reaction temperature.
Q3: The melting point of my purified product is lower than the literature value and has a broad range. What does this indicate?
A low and broad melting point range is a strong indicator of impurities in your final product.[1] The literature melting point for this compound is typically in the range of 79-84 °C.[4] Common impurities that can cause this issue include:
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Unreacted Starting Materials: Residual bromobenzene or benzoyl chloride.
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Isomeric Byproducts: Although the para-isomer is the major product, small amounts of the ortho-isomer can be formed, which will depress and broaden the melting point.
-
Solvent Residue: Incomplete removal of the recrystallization solvent.
To obtain a pure product with a sharp melting point, ensure thorough purification, typically through careful recrystallization.
Q4: My IR spectrum of the final product does not show a clear C-Br stretch. Is my product incorrect?
While the absence of a carbon-bromine (C-Br) stretch in the IR spectrum can be concerning, it is not always indicative of a failed synthesis.[1][3] This peak, typically expected in the 600-500 cm⁻¹ region, can sometimes be weak or obscured by other absorptions in the fingerprint region.[1] It is crucial to consider other characteristic peaks to confirm the product's identity, such as:
For unambiguous structure confirmation, it is highly recommended to use NMR spectroscopy in conjunction with IR analysis.[1][3]
Quantitative Data Summary
The following tables summarize expected quantitative data for the synthesis of this compound under various experimental conditions.
| Parameter | Ideal Conditions | Common Error: Moisture Contamination | Common Error: Inefficient Purification |
| Yield (%) | > 70% | < 30% (e.g., ~9%)[3] | 30-60% |
| Melting Point (°C) | 82-84 | 75-82 (Broad) | 78-83 (Broad) |
| Purity (by HPLC/GC) | > 98% | 80-90% | 90-97% |
| Appearance | White to light beige crystalline powder[4] | Off-white to yellowish solid | Slightly discolored crystals |
| Spectroscopic Data | Expected Wavenumber (cm⁻¹) | Experimental Observation | Notes |
| C=O (Ketone) Stretch | 1780-1710 | ~1728[1] | Strong, sharp peak. |
| C=C (Aromatic) Stretch | 1600-1400 | ~1578[1] | Multiple peaks expected. |
| C-Br Stretch | 600-500 | May not be clearly observed[1][3] | Can be weak or absent. |
Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis
This protocol details the synthesis of this compound via the Friedel-Crafts acylation of bromobenzene with benzoyl chloride.
Materials:
-
Bromobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether
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Light petroleum (60-80 °C boiling range)
-
Ice
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
50 mL Erlenmeyer flask
-
Stirring apparatus
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Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a dry 50 mL Erlenmeyer flask, combine bromobenzene (e.g., 2.0 mL, 19 mmol) and benzoyl chloride (e.g., 3.3 mL, 30 mmol).[3]
-
Catalyst Addition: While stirring, slowly add anhydrous aluminum chloride (e.g., 4.0 g, 30 mmol) in portions to the mixture.[3] The reaction is exothermic and will likely produce HCl gas; perform this step in a fume hood.
-
Reaction: Heat the reaction mixture in a boiling water bath for approximately 20 minutes with continuous stirring.[3] The mixture will typically turn a dark red color.
-
Quenching: After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice in a beaker.
-
Neutralization and Extraction:
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Purification:
-
The crude product will remain as a solid or oil.
-
Recrystallize the crude product from a suitable solvent, such as light petroleum, to obtain a colorless solid.[3]
-
-
Characterization:
-
Record the yield of the purified this compound.
-
Determine the melting point of the product.
-
Analyze the product using IR and NMR spectroscopy to confirm its identity and purity.[1]
-
Visualized Workflows and Relationships
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Relationship between impurities and purification in this compound synthesis.
References
Purification of 4-Bromobenzophenone from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-bromobenzophenone, particularly from unreacted starting materials following synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the purification of this compound, which is commonly synthesized via Friedel-Crafts acylation of bromobenzene with benzoyl chloride.
Q1: My crude product is an oily or discolored solid. What are the likely impurities?
A1: The typical synthesis of this compound can result in several impurities. These include:
-
Unreacted Starting Materials: Bromobenzene and benzoyl chloride are common contaminants.
-
Hydrolysis Product: Benzoyl chloride can hydrolyze to form benzoic acid, especially during the work-up.
-
Residual Catalyst: Traces of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), may be present.
-
Isomeric Byproducts: Although the para-substituted product is major, small amounts of ortho- and meta-isomers can be formed.[1]
Q2: How can I remove unreacted benzoyl chloride and benzoic acid from my crude product?
A2: Unreacted benzoyl chloride and its hydrolysis product, benzoic acid, can be effectively removed by washing the crude product with a basic solution. During the work-up, washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will convert benzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer.[2] Stirring the organic layer with the basic solution for an extended period can help hydrolyze any remaining benzoyl chloride to benzoic acid, which is then also removed.[2]
Q3: I performed a basic wash, but my product is still impure. How can I remove unreacted bromobenzene?
A3: Bromobenzene is not reactive with aqueous bases and will remain in the organic layer with the this compound. The most effective methods for removing bromobenzene are:
-
Recrystallization: this compound is a solid at room temperature, while bromobenzene is a liquid. A carefully chosen recrystallization solvent will dissolve the this compound at an elevated temperature, and upon cooling, the pure product will crystallize, leaving the bromobenzene in the mother liquor.
-
Column Chromatography: This technique separates compounds based on their polarity. This compound is more polar than bromobenzene, so they can be separated on a silica gel column.[3]
-
Vacuum Distillation: If the product is a high-boiling solid, unreacted bromobenzene (boiling point ~156 °C) can be removed under reduced pressure.[4]
Q4: My recrystallization is not working well. The product "oils out" or the yield is very low. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or precipitates as a liquid.[5] This can be addressed by:
-
Using more solvent: The concentration of the solute may be too high.
-
Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Choosing a different solvent: The boiling point of the solvent might be too high.
A low yield from recrystallization is often due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor even at low temperatures.[6] To improve the yield, use the minimum amount of hot solvent required to fully dissolve the crude product.
Q5: How do I choose the best purification method for my sample?
A5: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
For small-scale reactions with minor impurities, recrystallization is often sufficient.
-
For mixtures that are difficult to separate by recrystallization, or for achieving very high purity, column chromatography is the preferred method.[4]
-
A combination of methods, such as a basic wash followed by recrystallization, is a common and effective strategy.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| This compound | 261.11 | 79-84[7] | 350[7] | Insoluble[7] |
| Bromobenzene | 157.01 | -30.8 | 156 | Insoluble |
| Benzoyl Chloride | 140.57 | -1 | 197 | Reacts |
| Benzoic Acid | 122.12 | 122.4 | 249 | Slightly soluble |
Table 2: Recommended Solvents for Recrystallization of this compound
| Solvent | Suitability | Comments |
| Ethanol | Highly Recommended | This compound is soluble in hot ethanol and sparingly soluble in cold ethanol, making it an excellent choice for recrystallization.[7] |
| Isopropanol | Recommended | Similar properties to ethanol. |
| Methanol | Recommended | Similar properties to ethanol. |
| Hexane/Ethyl Acetate | Good for mixed-solvent systems | Can be used to fine-tune the polarity for optimal crystallization. |
| Toluene | Possible | May require a larger volume of solvent. |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Recrystallization
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude solid.
-
Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol while stirring until the solid is just dissolved.
-
Allow the solution to cool slowly to room temperature.
-
Place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals to obtain pure this compound.[8]
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel column.[10]
-
Elution:
-
Begin eluting the column with a non-polar mobile phase, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 100% hexane to a 9:1 or 8:2 mixture of hexane:ethyl acetate.[3]
-
-
Fraction Collection: Collect the eluent in fractions and monitor the fractions by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 90-90-4 [chemicalbook.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. web.uvic.ca [web.uvic.ca]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Peaks in the 1H NMR of 4-Bromobenzophenone
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected signals in the 1H NMR spectrum of 4-Bromobenzophenone.
Understanding the Expected Spectrum
Before troubleshooting, it is critical to be familiar with the expected 1H NMR spectrum of pure this compound. The molecule consists of two aromatic rings: a phenyl group and a 4-bromophenyl group. Due to the electron-withdrawing nature of the carbonyl group, all aromatic protons are expected to appear in the downfield region, typically between δ 7.4 and 7.8 ppm.
Table 1: Expected 1H NMR Chemical Shifts for this compound in CDCl₃
| Protons (Labeled on Structure) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-c, H-c' | 7.77 | Doublet (d) | 2H |
| H-a, H-a' | 7.67 | Doublet (d) | 2H |
| H-b, H-b' | 7.63 | Doublet (d) | 2H |
| H-d, d' | 7.60 | Triplet (t) | 2H |
| H-e | 7.49 | Triplet (t) | 1H |
Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer frequency. The signals from the two rings often overlap, creating a complex multiplet. Data is referenced from spectral databases.[1]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues and their potential causes in a question-and-answer format.
Q1: I am seeing unexpected peaks in the aliphatic region (δ 0-5 ppm). What are they likely to be?
A1: Peaks in this region are almost certainly not from this compound itself. The most common sources are residual solvents from the synthesis or purification steps, or common laboratory contaminants.
-
Residual Solvents: Solvents like ethyl acetate, hexane, diethyl ether, or dichloromethane used during extraction and chromatography can be difficult to remove completely.[2][3]
-
Grease: Silicone or hydrocarbon grease from glassware joints can appear as broad, weak signals.
-
Plasticizers: Phthalates can leach from plastic containers or tubing, often appearing as complex multiplets.
Table 2: 1H NMR Chemical Shifts of Common Laboratory Solvents and Contaminants
| Compound | Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | Singlet (s) |
| Dichloromethane (CH₂Cl₂) | 5.30 | Singlet (s) |
| Diethyl Ether (CH₃CH₂ O) | 3.48 | Quartet (q) |
| Diethyl Ether (CH₃ CH₂O) | 1.21 | Triplet (t) |
| Ethyl Acetate (CH₃COO-CH₂ CH₃) | 4.12 | Quartet (q) |
| Ethyl Acetate (CH₃ COO-CH₂CH₃) | 2.05 | Singlet (s) |
| Ethyl Acetate (CH₃CO-O-CH₂CH₃ ) | 1.26 | Triplet (t) |
| Hexane | 1.25, 0.88 | Multiplets (m) |
| Water (H₂O) | ~1.55 (in CDCl₃) | Singlet (s), broad |
| Silicone Grease | ~0.07 | Singlet (s), broad |
Q2: My aromatic region (δ 6.5-8.5 ppm) is much more complex than expected. What could cause this?
A2: Additional complexity in the aromatic region typically points to the presence of synthesis-related impurities, such as unreacted starting materials or isomeric byproducts. The most common synthesis for this compound is the Friedel-Crafts acylation of bromobenzene with benzoyl chloride.[4][5]
-
Unreacted Starting Materials: Residual bromobenzene or benzoyl chloride will show distinct aromatic signals.
-
Isomeric Byproducts: Although the para-substituted product is major, small amounts of ortho- or meta-isomers (2-Bromobenzophenone or 3-Bromobenzophenone) might form, especially if reaction conditions are not optimal.[6]
-
Hydrolysis Products: Benzoyl chloride can hydrolyze to form benzoic acid, which has its own set of aromatic signals and a very broad carboxylic acid proton peak further downfield (δ 10-13 ppm).[7]
Table 3: 1H NMR Data for Potential Aromatic Impurities
| Compound | Key Chemical Shifts (δ, ppm) | Notes |
| This compound (Product) | 7.4 - 7.8 | Complex multiplet |
| Bromobenzene (Starting Material) | 7.2 - 7.6 | Multiplet |
| Benzoyl Chloride (Starting Material) | 7.5 - 8.2 | Multiplet |
| Benzoic Acid (Hydrolysis Product) | 7.4 - 8.2, ~12 | Aromatic multiplet and a very broad singlet for the -COOH proton. |
| 2-Bromobenzophenone (Isomer) | 7.2 - 7.8 | Different splitting pattern and chemical shifts compared to the 4-bromo isomer. |
Q3: I have a very broad singlet in my spectrum. What does it mean and how can I identify it?
A3: A broad singlet is characteristic of an exchangeable proton, such as those in O-H or N-H groups.[8] In the context of a this compound synthesis, this is often due to:
-
Water: A common contaminant in NMR solvents.[2]
-
Benzoic Acid: As mentioned, this hydrolysis byproduct has a very broad -COOH proton signal.
-
Alcohols: If an alcohol like ethanol was used for recrystallization, a broad O-H peak may be present.[9]
You can confirm the presence of an exchangeable proton by performing a D₂O shake . Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the exchangeable proton signal to disappear or significantly decrease in intensity.[2]
Experimental Protocols
Protocol 1: D₂O Shake for Identification of Exchangeable Protons
-
Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a new 1H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The disappearance or significant reduction of a peak in the second spectrum confirms it was from an exchangeable proton (e.g., -OH, -NH, -COOH).[2]
Protocol 2: General Recrystallization for Purification of this compound
This protocol can help remove many common impurities. Ethanol is a frequently used solvent for this compound.[9]
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Allow it to cool slowly. If crystals form, ethanol is a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent.
Visualization of Workflows and Processes
Troubleshooting Workflow for Unexpected 1H NMR Peaks
Caption: A logical workflow for troubleshooting unexpected peaks in a 1H NMR spectrum.
Potential Impurity Sources in Friedel-Crafts Synthesis of this compound
Caption: Sources of impurities from a Friedel-Crafts acylation reaction.
References
- 1. This compound(90-90-4) 1H NMR spectrum [chemicalbook.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. studymoose.com [studymoose.com]
- 5. scribd.com [scribd.com]
- 6. Solved Experiment 2: this compound by the | Chegg.com [chegg.com]
- 7. scribd.com [scribd.com]
- 8. acdlabs.com [acdlabs.com]
- 9. This compound | 90-90-4 [chemicalbook.com]
Preventing side reactions in the synthesis of benzophenone derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzophenone derivatives. This guide addresses common side reactions and offers solutions to overcome them, ensuring a higher yield and purity of the desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Friedel-Crafts acylation for benzophenone synthesis?
A1: The most prevalent side reactions include:
-
Polysubstitution: This occurs when more than one acyl group is introduced onto the aromatic ring, which is more common with highly activated aromatic substrates. However, polysubstitution is less of an issue in Friedel-Crafts acylation compared to alkylation because the acyl group deactivates the aromatic ring to further substitution.
-
Isomer Formation: When the aromatic ring is substituted, a mixture of ortho, meta, and para isomers can be formed. The ratio of these isomers is influenced by the electronic and steric nature of the substituents already present on the ring. For instance, electron-donating groups direct the incoming acyl group to the ortho and para positions.
-
Reaction with Functional Groups: Aromatic rings substituted with basic groups like amines (-NH₂, -NHR, -NR₂) can react with the Lewis acid catalyst, deactivating the ring towards acylation.
-
Dealkylation or Rearrangement: While the acylium ion itself is stable, rearrangements of alkyl substituents on the aromatic ring can occur under the acidic reaction conditions.
Q2: How can I control regioselectivity to obtain the desired isomer in a Friedel-Crafts acylation?
A2: Controlling regioselectivity is crucial for synthesizing a specific benzophenone derivative. The directing effect of the substituent on the aromatic ring is the primary factor.
-
For Ortho and Para Products: If your starting material has an electron-donating group (e.g., -CH₃, -OCH₃), acylation will primarily occur at the ortho and para positions. To favor the para product, which is often the major product due to less steric hindrance, you can employ bulkier Lewis acids or run the reaction at lower temperatures.
-
For Meta Products: If your starting material has an electron-withdrawing group (e.g., -NO₂, -CF₃), the acylation will be directed to the meta position.
Q3: My Friedel-Crafts acylation is giving a low yield. What are the possible causes and solutions?
A3: Several factors can contribute to a low-yielding reaction:
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Deactivated Aromatic Ring: Strongly deactivated aromatic rings (e.g., nitrobenzene) are generally unreactive under standard Friedel-Crafts conditions. Consider using more forcing conditions or an alternative synthetic route.
-
Insufficient Catalyst: The benzophenone product can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which requires the use of stoichiometric or even greater amounts of the catalyst.
-
Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, which hydrolyzes the acyl chloride and deactivates the Lewis acid catalyst. Ensure all glassware and reagents are scrupulously dry.
-
Poor Quality Reagents: Impurities in the starting materials or solvents can interfere with the reaction.
Q4: Are there alternative methods to synthesize benzophenones that avoid the limitations of Friedel-Crafts acylation?
A4: Yes, several alternative methods can be employed:
-
Grignard Reaction: The reaction of a Grignard reagent (Ar-MgBr) with a substituted benzonitrile (Ar'-CN) or benzoyl chloride (Ar'-COCl) followed by hydrolysis is a versatile method for preparing unsymmetrical benzophenones. This method is particularly useful when one of the aryl groups is sensitive to the harsh conditions of Friedel-Crafts acylation.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an arylboronic acid and a benzoyl chloride offers a mild and highly selective route to substituted benzophenones. It is tolerant of a wide range of functional groups.
-
Oxidation of Diphenylmethanes: If the corresponding diphenylmethane is available, it can be oxidized to the benzophenone using various oxidizing agents.
Troubleshooting Guides
Problem 1: Formation of an Undesired Isomer Mixture in Friedel-Crafts Acylation
| Observation | Potential Cause | Troubleshooting Steps |
| A mixture of ortho and para isomers is obtained when the para isomer is the desired product. | The directing group on the aromatic ring is an ortho, para-director, and both positions are sterically accessible. | 1. Lower the reaction temperature: This can sometimes increase the selectivity for the thermodynamically more stable para isomer.2. Use a bulkier Lewis acid: A larger catalyst may sterically hinder attack at the ortho position.3. Change the solvent: The polarity of the solvent can influence the isomer distribution. Experiment with different solvents like carbon disulfide, nitrobenzene, or dichloroethane. |
| The meta isomer is formed instead of the expected ortho or para product. | The substituent on the aromatic ring is an electron-withdrawing group, which is a meta-director. | Verify the electronic properties of your starting material's substituent. If ortho or para substitution is required, a different synthetic strategy may be necessary. |
Problem 2: Low or No Product Yield in Friedel-Crafts Acylation
| Observation | Potential Cause | Troubleshooting Steps |
| TLC analysis shows unreacted starting material. | 1. Insufficient catalyst.2. Deactivated aromatic substrate.3. Reaction conditions are too mild.4. Moisture contamination. | 1. Increase the amount of Lewis acid: Ensure at least a stoichiometric amount relative to the acylating agent.2. Check the reactivity of your substrate: Strongly deactivated rings may require alternative synthetic methods.3. Increase the reaction temperature or time: Monitor the reaction progress by TLC.4. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly. |
| A complex mixture of products is observed. | 1. Polysubstitution.2. Side reactions with the solvent.3. Impure starting materials. | 1. Use a less activated substrate if possible. 2. Choose an inert solvent: Avoid solvents that can participate in Friedel-Crafts reactions.3. Purify all starting materials before use. |
Quantitative Data on Reaction Conditions
The choice of catalyst and reaction conditions can significantly impact the yield and regioselectivity of benzophenone synthesis.
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Anisole with Benzoyl Chloride
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (para:ortho) | Reusability | Reference |
| AlCl₃ | Dichloromethane | Room Temp | 2 | 92 | 98:2 | No | [1] |
| FeCl₃ | Dichloromethane | Room Temp | 0.5 | >95 | High para | No | [1] |
| Cu(OTf)₂ | [bmim][BF₄] | Room Temp | 1 | 100 | 96:4 | Yes | [1] |
| Zeolite H-Y | Neat | 160 | 4 | 85 | >99:1 | Yes | [1] |
Table 2: Comparison of Synthesis Routes for 4-Methylbenzophenone
| Synthesis Route | Reactants | Catalyst/Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Toluene, Benzoyl Chloride | AlCl₃ | 85-95 | Well-established, high yield | Stoichiometric Lewis acid, potential for isomer formation |
| Grignard Reaction | 4-Bromotoluene, Benzonitrile | Mg, H₃O⁺ | 70-85 | Good for unsymmetrical ketones | Moisture sensitive, requires anhydrous conditions |
| Suzuki-Miyaura Coupling | 4-Methylphenylboronic acid, Benzoyl chloride | Pd catalyst, base | 80-95 | Mild conditions, high functional group tolerance | Cost of catalyst, removal of catalyst residues |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation for the Synthesis of 4-Methoxybenzophenone
Objective: To synthesize 4-methoxybenzophenone from anisole and benzoyl chloride.
Materials:
-
Anisole
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂.
-
Cool the suspension in an ice bath.
-
In a separate flask, prepare a solution of anisole (1.0 equivalent) and benzoyl chloride (1.05 equivalents) in anhydrous CH₂Cl₂.
-
Add the anisole/benzoyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol.
Protocol 2: Grignard Reaction for the Synthesis of an Unsymmetrical Benzophenone
Objective: To synthesize 4-methylbenzophenone from 4-bromotoluene and benzonitrile.
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Benzonitrile
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether.
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Add a small portion of the 4-bromotoluene solution to the magnesium to initiate the reaction. Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Add a solution of benzonitrile (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing ice and 1 M HCl to hydrolyze the intermediate imine.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Visualizing Workflows and Logical Relationships
Caption: Troubleshooting logic for low yields in Friedel-Crafts acylation.
Caption: Decision tree for controlling regioselectivity.
Caption: Comparison of major synthetic routes to benzophenones.
References
Technical Support Center: Scaling Up the Synthesis of 4-Bromobenzophenone for Bulk Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the bulk production of 4-Bromobenzophenone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the Friedel-Crafts acylation of bromobenzene to produce this compound?
A1: The most significant challenges in scaling up this process include:
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Exothermic Reaction Control: The Friedel-Crafts acylation is highly exothermic. Managing the heat generated in a large reactor is critical to prevent runaway reactions, side product formation, and ensure safety.
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Reagent Addition: The rate of addition of the Lewis acid (e.g., aluminum chloride) and the acylating agent (benzoyl chloride) becomes a critical parameter at scale to control the reaction rate and temperature.
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Homogeneous Mixing: Ensuring efficient and uniform mixing in a large reactor is essential for consistent product quality and yield.
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Work-up and Quenching: The quenching of a large volume of reactive mixture requires careful planning and execution to manage the release of heat and hydrogen chloride gas safely.
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Product Isolation and Purification: Handling and purifying large quantities of solid product, including filtration, washing, and drying, presents logistical and technical challenges.
Q2: What are the typical impurities encountered in the bulk synthesis of this compound?
A2: Common impurities include:
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Unreacted Starting Materials: Residual bromobenzene and benzoyl chloride.
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Isomeric Byproducts: Formation of the ortho-isomer (2-Bromobenzophenone) due to the directing effect of the bromo group.
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Di-acylated Products: Although the acyl group is deactivating, under forcing conditions, a second acylation can occur.
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Residual Lewis Acid: Incomplete removal of the aluminum chloride catalyst during work-up.
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Solvent Residues: Trapped solvents from the reaction or purification steps.
Q3: Are there viable alternative synthesis routes for the bulk production of this compound?
A3: Yes, alternative routes that can be suitable for large-scale production include:
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Grignard Reaction: The reaction of a Grignard reagent, such as 4-bromophenylmagnesium bromide, with benzonitrile or benzoyl chloride. This method can offer high selectivity.
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Suzuki Coupling: The palladium-catalyzed cross-coupling of 4-bromophenylboronic acid with benzoyl chloride can provide high yields.[1]
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Oxidation: The oxidation of 4-bromodiphenylmethane is another potential route, though it may require specific and potentially hazardous oxidizing agents.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Moisture contamination deactivating the Lewis acid catalyst. 3. Sub-optimal reaction temperature. 4. Loss of product during work-up and purification. | 1. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. 2. Ensure all glassware, solvents, and reagents are scrupulously dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen). 3. Optimize the reaction temperature. For the Friedel-Crafts acylation, a temperature of around 50-60°C is often optimal. 4. Minimize transfers and ensure efficient extraction and recrystallization. |
| Formation of Significant Amounts of Ortho-Isomer | The bromo group is an ortho, para-director. While the para-isomer is sterically favored, the formation of the ortho-isomer can increase at higher temperatures. | Maintain a controlled reaction temperature to favor the formation of the thermodynamically more stable para-isomer. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities depressing the melting point. 2. Residual solvent. | 1. Purify the crude product by column chromatography before recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove all solvent. |
| Reaction Mixture Becomes a Thick, Unstirrable Slurry | The product-Lewis acid complex can precipitate, especially at high concentrations. | Use a sufficient amount of solvent to maintain a stirrable mixture. In some cases, a solvent in which the complex is more soluble may be chosen. |
| Violent Reaction During Quenching | The unreacted Lewis acid reacts vigorously with water in a highly exothermic manner. | Quench the reaction mixture by slowly and carefully adding it to a mixture of crushed ice and a non-oxidizing acid (e.g., hydrochloric acid) with vigorous stirring to dissipate the heat effectively. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Macro-Scale Friedel-Crafts Acylation of Bromobenzene
| Parameter | Lab-Scale Synthesis[2][3] | Macro-Scale Synthesis[4] |
| Bromobenzene | 3.0 g (19 mmol) | 19.6 g (125 mmol) |
| Acylating Agent | Benzoyl Chloride (4.0 g, 30 mmol) | Acetyl Chloride (8.3 g, 130 mmol) |
| Lewis Acid | Aluminum Chloride (4.0 g, 30 mmol) | Aluminum Chloride (20.0 g, 150 mmol) |
| Reaction Temperature | Boiling water bath (~100°C) | 50°C |
| Reaction Time | 20 minutes | 5 hours |
| Reported Yield | ~9% | ~70% |
Note: The macro-scale synthesis uses acetyl chloride, which results in 4-bromoacetophenone, but the principles of scaling up are comparable to the synthesis of this compound.
Experimental Protocols
Protocol 1: Macro-Scale Friedel-Crafts Acylation for this compound (Adapted from similar procedures)
Materials:
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Bromobenzene (98 g, 0.625 mol)
-
Benzoyl chloride (91.5 g, 0.65 mol)
-
Anhydrous Aluminum Chloride (100 g, 0.75 mol)
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Dichloromethane (DCM), anhydrous (500 mL)
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Crushed Ice (500 g)
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Concentrated Hydrochloric Acid (50 mL)
-
2M Sodium Hydroxide Solution
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Saturated Sodium Chloride Solution (Brine)
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Anhydrous Magnesium Sulfate
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Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl), add anhydrous aluminum chloride (100 g) and anhydrous DCM (200 mL).
-
Reagent Addition: Cool the suspension in an ice bath. Add a solution of benzoyl chloride (91.5 g) in anhydrous DCM (100 mL) dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
Aromatic Compound Addition: After the addition of benzoyl chloride is complete, add a solution of bromobenzene (98 g) in anhydrous DCM (200 mL) dropwise over 1 hour, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 40°C for DCM) and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Quenching: Cool the reaction mixture in an ice bath. In a separate large beaker (at least 2 L), prepare a mixture of crushed ice (500 g) and concentrated hydrochloric acid (50 mL). Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).
-
Washing: Combine the organic layers and wash with 2M sodium hydroxide solution (2 x 150 mL), followed by water (2 x 150 mL), and finally with brine (150 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from hot ethanol to yield pure this compound.
Protocol 2: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings (16.5 g, 0.68 mol)
-
Anhydrous Tetrahydrofuran (THF) (500 mL)
-
1,4-Dibromobenzene (150 g, 0.636 mol)
-
Iodine crystal (a small crystal to initiate the reaction)
-
Benzonitrile (65.5 g, 0.636 mol)
-
1M Hydrochloric Acid
Procedure:
-
Grignard Reagent Formation: In a dry 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place the magnesium turnings and a crystal of iodine. Add a small amount of anhydrous THF.
-
Initiation: Add a small portion of a solution of 1,4-dibromobenzene in anhydrous THF from the dropping funnel to initiate the reaction. Gentle warming may be necessary.
-
Addition: Once the reaction has started (disappearance of the iodine color and gentle refluxing), add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a steady reflux.
-
Completion of Grignard Formation: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (4-bromophenylmagnesium bromide).
-
Reaction with Nitrile: Cool the Grignard solution in an ice bath. Add a solution of benzonitrile in anhydrous THF dropwise from the dropping funnel, maintaining the temperature below 20°C.
-
Hydrolysis: After the addition is complete, stir the mixture at room temperature for 2 hours. Then, slowly and carefully pour the reaction mixture into a beaker containing 1M hydrochloric acid (1 L) and ice with vigorous stirring.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1 (extraction with an organic solvent, washing, drying, and recrystallization).
Mandatory Visualizations
References
Addressing incomplete reactions in the acylation of bromobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering incomplete reactions during the acylation of bromobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of bromobenzene resulting in a low yield?
A1: Low yields in the acylation of bromobenzene are common and can be attributed to several factors. Bromobenzene is an aromatic compound that is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the bromine atom.[1][2] Additionally, the Lewis acid catalyst (e.g., aluminum chloride) is highly sensitive to moisture, and any contamination can significantly reduce its activity.[3] Other factors include suboptimal reaction temperature, insufficient reaction time, and the quality of the reagents used.
Q2: What is the expected major product of the acylation of bromobenzene?
A2: The major product is the para-substituted isomer (4-bromoacetophenone). The bromine atom is an ortho, para-director.[1] However, due to steric hindrance from the bulky bromine atom, the para product is sterically favored and forms predominantly.[1] The ortho-isomer (2-bromoacetophenone) is typically a minor byproduct.
Q3: Can I use other Lewis acids besides aluminum chloride (AlCl₃)?
A3: While AlCl₃ is the most common and potent Lewis acid for acylating deactivated rings like bromobenzene, other Lewis acids can be used.[3][4] However, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) generally result in lower yields and may necessitate higher reaction temperatures to achieve a comparable conversion.[3]
Q4: How much Lewis acid catalyst should I use?
A4: For Friedel-Crafts acylation, the Lewis acid is not truly a catalyst but a reagent that is consumed during the reaction. It forms a complex with the resulting ketone product.[5] Therefore, a stoichiometric amount or a slight excess (typically 1.1 to 2.2 equivalents relative to the limiting reagent) is required to ensure the reaction proceeds to completion.[3][5][6] Using less than a stoichiometric amount can lead to an incomplete reaction.
Q5: Why does my reaction mixture turn dark or form a tar-like substance?
A5: The formation of dark colors and tars can indicate side reactions or decomposition. This can be caused by excessive heating, which can promote polymerization or other unwanted side reactions. The presence of impurities in the reagents or solvent can also contribute to the formation of colored byproducts. In some cases, if the reaction product is not properly quenched and worked up, the reactive intermediates can lead to complex mixtures.
Troubleshooting Guide
This guide addresses common issues leading to incomplete acylation of bromobenzene.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is extremely hygroscopic. Ensure all glassware is thoroughly oven-dried or flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of high-purity Lewis acid. |
| Deactivated Substrate | Bromobenzene's reactivity is inherently low. Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A slight excess of the Lewis acid may be required to drive the reaction.[3] |
| Impure Reagents | Use freshly distilled bromobenzene and acylating agent (e.g., acetyl chloride or acetic anhydride). Impurities can inhibit the catalyst or lead to side reactions.[6] |
| Insufficient Catalyst | As the Lewis acid complexes with the ketone product, more than one equivalent is necessary.[5] Ensure at least a slight molar excess of the Lewis acid is used relative to the limiting reagent. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Formation of Ortho Isomer | While the para isomer is favored, the ortho isomer can form. To increase para-selectivity, consider running the reaction at a lower temperature (e.g., 0-5 °C) to favor the sterically less hindered product.[3] The choice of solvent can also influence the steric environment. |
| Polysubstitution | Polysubstitution is generally not an issue in Friedel-Crafts acylation because the acyl group deactivates the aromatic ring, making it less susceptible to further acylation.[5] If polysubstituted products are observed, it may indicate that the reaction conditions are too harsh (e.g., excessively high temperature). |
Experimental Protocols
Below are summaries of different experimental procedures for the acylation of bromobenzene, illustrating the impact of varying conditions on the reaction outcome.
Protocol 1: Acetylation with Acetyl Chloride in Dichloromethane
This procedure is reported to yield approximately 70% of 4-bromoacetophenone.[7]
Reagents:
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Bromobenzene (125 mmol)
-
Acetyl chloride (130 mmol)
-
Aluminum trichloride (150 mmol)
-
Methyl tert-butyl ether (MTBE) for workup
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a stirrer, addition funnel, and reflux condenser, add aluminum trichloride (20.0 g, 150 mmol).
-
Cautiously add bromobenzene (19.6 g, 125 mmol) with stirring.
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Warm the mixture to 50 °C.
-
At 50 °C, add acetyl chloride (8.3 g, 130 mmol) dropwise.
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After the addition is complete, continue stirring at 50 °C for 5 hours.[7]
-
Cool the mixture and cautiously pour it onto 100 g of ice.
-
Perform an extraction with MTBE, wash the organic layer with water and sodium hydroxide solution, dry over potassium carbonate, and remove the solvent. The product is then purified by distillation under reduced pressure.[7]
Protocol 2: Acetylation with Acetic Anhydride in Dichloromethane
This procedure has been reported to result in a lower yield of 28.73%.[1]
Reagents:
-
Bromobenzene (0.0238 moles)
-
Acetic anhydride (0.0735 moles)
-
Aluminum chloride (0.0562 moles)
-
Dichloromethane
Procedure:
-
In a dry 100 mL round-bottom flask, combine aluminum chloride (7.5 g, 0.0562 moles), dry dichloromethane (10 mL), and bromobenzene (2.5 mL, 3.74 g, 0.0238 moles).
-
Add acetic anhydride (7.5 g, 0.0735 moles) dropwise over 5 minutes.
-
Reflux the solution with stirring for 30 minutes.[1]
-
Quench the reaction by slowly pouring the contents into a beaker containing ice and water.
-
Extract the product with dichloromethane, wash the organic layer, dry it over calcium chloride, and remove the solvent using a rotary evaporator.[1]
Protocol 3: Acetylation with Acetic Anhydride in Carbon Disulfide
This method from Organic Syntheses reports a higher yield of 69-79%.[6]
Reagents:
-
Bromobenzene (2.5 moles)
-
Acetic anhydride (2.5 moles)
-
Aluminum chloride (5.5 moles)
-
Carbon disulfide
Procedure:
-
In a 5-L flask, dissolve bromobenzene (393 g, 2.5 moles) in carbon disulfide (500 cc).
-
Add powdered anhydrous aluminum chloride (733 g, 5.5 moles) in portions.
-
Add acetic anhydride (255 g, 2.5 moles) dropwise while cooling the flask to maintain a gentle reflux.
-
After addition, heat the mixture under reflux for one hour.
-
Distill off the carbon disulfide.
-
Decompose the residue by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract with benzene, wash, dry, and distill the product under reduced pressure.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Acetylation of Bromobenzene
| Protocol | Acylating Agent | Solvent | Catalyst (Equivalents) | Temperature | Time | Reported Yield | Reference |
| 1 | Acetyl Chloride | None (Bromobenzene as solvent) | AlCl₃ (1.2) | 50 °C | 5 hours | 70% | [7] |
| 2 | Acetic Anhydride | Dichloromethane | AlCl₃ (2.36) | Reflux | 30 min | 28.73% | [1] |
| 3 | Acetic Anhydride | Carbon Disulfide | AlCl₃ (2.2) | Reflux | 1 hour | 69-79% | [6] |
Visualizations
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts Acylation of Bromobenzene.
Troubleshooting Workflow for Incomplete Acylation
Caption: Troubleshooting workflow for incomplete acylation reactions.
References
Validation & Comparative
A Comparative Analysis of 4-Bromobenzophenone and 4-Chlorobenzophenone as Photoinitiators
In the realm of photopolymerization, the choice of a photoinitiator is paramount to achieving desired curing characteristics. Among the myriad of available options, halogenated benzophenones have garnered significant interest due to their distinct photochemical properties. This guide provides a detailed, data-driven comparison of two such compounds: 4-Bromobenzophenone and 4-Chlorobenzophenone, tailored for researchers, scientists, and professionals in drug development.
Photophysical and Photochemical Properties
Both this compound and 4-Chlorobenzophenone belong to the class of Type II photoinitiators. Upon absorption of UV light, they undergo efficient intersystem crossing (ISC) to a triplet excited state. This triplet state is the primary reactive species, which initiates polymerization by abstracting a hydrogen atom from a synergist molecule (e.g., a tertiary amine) to generate a free radical.
The key difference in the photo-initiating capability between these two molecules lies in the "heavy-atom effect." The presence of a heavier halogen atom (bromine) in this compound enhances the spin-orbit coupling, which in turn facilitates the spin-forbidden intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). This generally leads to a higher triplet quantum yield (Φ_T) and a shorter triplet lifetime (τ_T) for this compound compared to 4-Chlorobenzophenone. A higher triplet quantum yield directly translates to a greater efficiency in generating the initiating free radicals.
Data Presentation: Photophysical Parameters
| Property | This compound | 4-Chlorobenzophenone | Reference Compound (Benzophenone) |
| Molar Mass ( g/mol ) | 261.11[1] | 216.67 | 182.22 |
| Melting Point (°C) | 79-84[2] | 75-77 | 48.5 |
| UV Absorption Max (λ_max) | ~260 nm | ~263 nm[3] | ~252 nm[3] |
| Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹) | Not explicitly found, but expected to be similar to 4-chlorobenzophenone | ~17,000[3] | ~18,000[3] |
| Triplet State Lifetime (τ_T) | Shorter than 4-chlorobenzophenone (qualitative)[4][5] | ~12 µs (in acetonitrile)[3] | 5-10 µs (in various solvents)[3] |
| Phosphorescence Quantum Yield (Φ_p) | Expected to be high (~0.9) due to the heavy-atom effect | Not explicitly found, but expected to be high | ~0.9[3] |
Note: The data presented is compiled from various sources, and experimental conditions may vary. The photophysical properties are highly sensitive to the solvent and temperature.
Photoinitiation Mechanism
The general mechanism for photoinitiation by 4-halobenzophenones is depicted below. This process involves the absorption of a photon, intersystem crossing to the triplet state, and subsequent hydrogen abstraction from a co-initiator to generate the polymer-initiating radical.
Figure 1: Photoinitiation mechanism of 4-halobenzophenones.
Expected Performance in Photopolymerization
Based on the principles of the heavy-atom effect, This compound is expected to be a more efficient photoinitiator than 4-Chlorobenzophenone . The higher rate of intersystem crossing in this compound should lead to a greater population of the reactive triplet state for a given light intensity. This, in turn, would result in a higher rate of radical generation and, consequently, a faster rate of polymerization and potentially higher final monomer conversion.
Experimental Protocols
To empirically compare the performance of these two photoinitiators, the following experimental protocols are recommended.
4.1. Determination of Photophysical Properties
a) UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε).
-
Methodology:
-
Prepare a series of solutions of known concentrations of the photoinitiator in a suitable, UV-transparent solvent (e.g., acetonitrile, methanol).
-
Record the absorbance spectra of these solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-450 nm).
-
Identify the λ_max from the spectra.
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λ_max versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).
-
b) Phosphorescence Quantum Yield (Relative Method)
-
Objective: To determine the phosphorescence quantum yield (Φ_p) relative to a known standard.
-
Methodology:
-
Select a standard with a known phosphorescence quantum yield that absorbs at a similar wavelength to the samples (e.g., benzophenone).
-
Prepare dilute, deoxygenated solutions of the standard and the sample in a suitable solvent (e.g., a rigid matrix at 77 K like ethanol glass) with matched absorbance at the excitation wavelength.
-
Measure the corrected phosphorescence emission spectra of both the standard and the sample using a spectrofluorometer equipped for low-temperature measurements.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[3][6][7][8][9]
-
c) Triplet State Lifetime Measurement (Transient Absorption Spectroscopy)
-
Objective: To measure the lifetime of the triplet excited state (τ_T).
-
Methodology:
-
Prepare a deoxygenated solution of the photoinitiator.
-
Use a pump-probe transient absorption spectroscopy setup. Excite the sample with a short laser pulse (pump) at a wavelength where the photoinitiator absorbs.
-
Probe the change in absorbance at a wavelength corresponding to the triplet-triplet absorption of the benzophenone derivative (typically around 530 nm) at various delay times after the pump pulse.
-
The decay of the transient absorption signal over time corresponds to the decay of the triplet state. Fit the decay curve to an exponential function to determine the triplet lifetime (τ_T).[10][11][12][13][14][15]
-
Figure 2: Workflow for triplet state lifetime measurement.
4.2. Evaluation of Polymerization Kinetics using Photo-DSC
-
Objective: To compare the rate of polymerization and final monomer conversion initiated by this compound and 4-Chlorobenzophenone.
-
Methodology:
-
Prepare photopolymerizable formulations containing a monomer (e.g., an acrylate), a co-initiator (e.g., an amine), and a known concentration of either this compound or 4-Chlorobenzophenone.
-
Place a small, known mass of the formulation into a DSC sample pan.
-
Using a photo-DSC instrument, irradiate the sample with UV light of a specific wavelength and intensity under isothermal conditions.
-
The instrument will record the heat flow as a function of time, which is proportional to the rate of polymerization.
-
The total heat evolved is proportional to the total monomer conversion.
-
Compare the polymerization rate profiles and the final conversion for the two photoinitiators.[16][17][18]
-
Figure 3: Workflow for Photo-DSC analysis.
Conclusion
References
- 1. This compound | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 90-90-4 [chemicalbook.com]
- 3. jasco-global.com [jasco-global.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. shimadzu.com [shimadzu.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. edinst.com [edinst.com]
- 11. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. avantesusa.com [avantesusa.com]
- 14. Warwick Centre for Ultrafast Spectroscopy: Facilities: TVAS [warwick.ac.uk]
- 15. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Acylation of Bromobenzene
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of acyl groups onto aromatic rings. When the substrate is a deactivated ring system, such as bromobenzene, the choice of Lewis acid catalyst is critical to achieving satisfactory yields and regioselectivity. This guide provides a comparative overview of the efficacy of three common Lewis acids—aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂)—in the Friedel-Crafts acylation of bromobenzene.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different Lewis acids in the Friedel-Crafts acetylation of bromobenzene. Due to the deactivating nature of the bromine substituent, strong Lewis acids are typically required to promote the reaction. The data presented here is compiled from various sources and aims to provide a comparative perspective. For a direct and definitive comparison, it is recommended to perform these reactions under identical, controlled conditions.
| Lewis Acid Catalyst | Acylating Agent | Total Yield (%) | para-Bromoacetophenone (%) | ortho-Bromoacetophenone (%) | Reference |
| AlCl₃ | Acetyl Chloride | 70 | Major Product | Minor Product | [1] |
| AlCl₃ | Acetic Anhydride | 28.73 | Major Product | Minor Product | [2] |
| FeCl₃ | Acetyl Chloride | Acceptable yields at high temperatures | Predominantly para | Minor | [3] |
| ZnCl₂ | Acetyl Chloride | Acceptable yields at high temperatures | Predominantly para | Minor | [3] |
Note: The terms "Major Product" and "Minor Product" are used where specific quantitative isomer ratios were not available in the cited literature. Generally, for the Friedel-Crafts acylation of bromobenzene, the para isomer is the major product due to steric hindrance at the ortho position.[2] It is also noted that for deactivated aromatic rings, milder Lewis acids like FeCl₃ and ZnCl₂ can provide acceptable yields, particularly at elevated temperatures.[3]
Discussion of Catalyst Efficacy
Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ is the most effective and commonly used catalyst for the Friedel-Crafts acylation of deactivated aromatic rings like bromobenzene.[1] It readily forms a complex with the acylating agent, generating the highly electrophilic acylium ion necessary to overcome the electron-withdrawing effect of the bromine atom. However, its high reactivity can sometimes lead to side reactions, and its moisture sensitivity requires stringent anhydrous reaction conditions.
Iron(III) Chloride (FeCl₃): FeCl₃ is a milder Lewis acid compared to AlCl₃. While it can catalyze the acylation of bromobenzene, it generally requires higher reaction temperatures to achieve comparable yields.[3] Its lower reactivity can be advantageous in preventing unwanted side reactions.
Zinc Chloride (ZnCl₂): Similar to FeCl₃, ZnCl₂ is a weaker Lewis acid and typically requires more forcing conditions (e.g., higher temperatures) for the acylation of bromobenzene.[3] Its catalytic activity is generally lower than that of AlCl₃ for this specific transformation.
Experimental Protocols
A detailed experimental protocol for the Friedel-Crafts acetylation of bromobenzene using aluminum chloride is provided below. This procedure can be adapted for use with other Lewis acids, although optimization of reaction conditions (temperature, reaction time) may be necessary.
Friedel-Crafts Acetylation of Bromobenzene using Aluminum Chloride
This procedure is based on a reported literature method.[1]
Materials:
-
Bromobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) as solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 2.2 equivalents).
-
Add dry dichloromethane to the flask.
-
Cool the mixture in an ice bath and slowly add acetyl chloride (1.0 equivalent).
-
To this stirring suspension, add bromobenzene (1.0 equivalent) dropwise at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired bromoacetophenone isomers.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Friedel-Crafts acylation of bromobenzene.
Caption: General workflow for the Friedel-Crafts acylation of bromobenzene.
Signaling Pathway: Mechanism of Friedel-Crafts Acylation
The following diagram outlines the key steps in the mechanism of the Friedel-Crafts acylation.
Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.
References
A Comparative Analysis of Benzophenone Derivatives in Photochemistry
For Researchers, Scientists, and Drug Development Professionals
Benzophenone and its derivatives are mainstays in the field of photochemistry, serving as versatile photoinitiators and photosensitizers in a wide array of applications, from polymer curing to advanced drug delivery systems.[1] Their photochemical efficacy is rooted in their ability to absorb UV light and efficiently populate a reactive triplet excited state.[2] This triplet state can then initiate chemical reactions, most notably through the abstraction of a hydrogen atom from a suitable donor.[1][3] However, the efficiency of these processes is highly dependent on the molecular structure of the benzophenone derivative, with substituent groups on the aromatic rings playing a critical role in modulating their photochemical behavior.[1][4]
This guide provides a comparative analysis of the photochemical performance of various benzophenone derivatives, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal compound for their specific application.
Comparative Performance of Benzophenone Derivatives
The photochemical performance of a benzophenone derivative is primarily dictated by several key parameters: its molar extinction coefficient (ε), the quantum yield of triplet formation (ΦT), the lifetime of the triplet state (τT), and the rate constant for hydrogen abstraction (kH). The nature and position of substituents on the phenyl rings can significantly influence these properties. Electron-donating groups, for instance, can affect the energy levels of the n-π* and π-π* triplet states, which in turn impacts the hydrogen abstraction capability.[1]
Below is a summary of key performance indicators for a selection of benzophenone derivatives, compiled from various studies.
| Derivative | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) (µs) | H-Abstraction Rate Constant (kH) from 2-propanol (M⁻¹s⁻¹) |
| Benzophenone (BP) | ~200 at 345 nm[1] | ~1 in non-polar solvents[5] | 5-10 in benzene | 1.3 x 10⁶ |
| 4-Methylbenzophenone | Data not readily available in comparative format | ~1 | 6.8 in benzene | 2.1 x 10⁶ |
| 4,4'-Dimethylbenzophenone | Data not readily available in comparative format | ~1 | 7.2 in benzene | 3.5 x 10⁶ |
| 4-Methoxybenzophenone | Data not readily available in comparative format | 0.89 in benzene | 12.5 in benzene | 0.08 x 10⁶ |
| 4,4'-Dimethoxybenzophenone | Data not readily available in comparative format | 0.13 in benzene | 25 in benzene | Very low |
| 4-Fluorobenzophenone | Data not readily available in comparative format | ~1 | 4.5 in benzene | 1.8 x 10⁶ |
| 4-Chlorobenzophenone | Data not readily available in comparative format | ~1 | 3.2 in benzene | 2.0 x 10⁶ |
| 4-Bromobenzophenone | Data not readily available in comparative format | ~1 | 2.5 in benzene | 2.2 x 10⁶ |
| 4-Trifluoromethylbenzophenone | Data not readily available in comparative format | ~1 | 4.0 in benzene | 2.5 x 10⁶ |
Note: The data presented is a compilation from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The hydrogen abstraction rate constants are typically measured using quenching experiments with a standard hydrogen donor like 2-propanol.
Fundamental Photochemical Pathway
The photochemistry of benzophenone derivatives is initiated by the absorption of UV light, which promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). This is followed by a highly efficient process called intersystem crossing (ISC) to the more stable triplet state (T₁).[1][2] The long-lived triplet state is the primary actor in subsequent chemical reactions, such as abstracting a hydrogen atom from a donor molecule (R-H) to form a ketyl radical and a substrate radical (R•).[1]
Caption: General photochemical pathway of benzophenone derivatives.
Experimental Protocols
Determination of Triplet Quantum Yield (ΦT) by Laser Flash Photolysis
This protocol outlines the relative method for determining the triplet quantum yield of a benzophenone derivative using a known standard, such as benzophenone itself.[5]
Objective: To measure the efficiency of triplet state formation.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the sample derivative and the benzophenone standard in a spectroscopic grade solvent (e.g., benzene or acetonitrile).[5]
-
Prepare working solutions of both the sample and the standard with an absorbance of approximately 0.2 at the laser excitation wavelength (e.g., 355 nm).[5]
-
Deoxygenate the solutions by bubbling with nitrogen or argon for at least 20 minutes to prevent quenching of the triplet state by oxygen.[5]
-
-
Laser Flash Photolysis Measurement:
-
Excite the deoxygenated standard solution with a nanosecond laser pulse.
-
Record the transient absorption spectrum immediately after the laser pulse to observe the triplet-triplet absorption.
-
Measure the maximum change in optical density (ΔOD_std) at the peak of the triplet-triplet absorption.
-
Repeat the measurement with the deoxygenated sample solution under identical experimental conditions (laser intensity, detector settings).[5]
-
-
Calculation:
-
The triplet quantum yield of the sample (ΦT_sample) is calculated using the following equation: ΦT_sample = ΦT_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample) Where:
-
ΦT_std is the known triplet quantum yield of the standard (for benzophenone in benzene, ΦT ≈ 1).[5]
-
ΔOD_sample and ΔOD_std are the end-of-pulse transient absorbances of the sample and the standard, respectively.[5]
-
εT_sample and εT_std are the molar extinction coefficients of the triplet states of the sample and the standard, respectively.
-
-
Photoreduction of Benzophenone Derivatives
This experiment demonstrates the hydrogen abstraction ability of benzophenone derivatives, leading to the formation of a benzopinacol.[3]
Objective: To qualitatively and quantitatively assess the photoreductive capabilities of a benzophenone derivative.
Methodology:
-
Reaction Setup:
-
Dissolve the benzophenone derivative (e.g., 2 g) in a hydrogen-donating solvent such as 2-propanol (e.g., 10 mL) in a suitable reaction vessel (e.g., a vial).[6]
-
A drop of a weak acid like glacial acetic acid can be added.[6]
-
Seal the vessel and ensure minimal headspace to reduce the presence of oxygen.[6]
-
-
Irradiation:
-
Product Isolation and Analysis:
Caption: Workflow for determining triplet quantum yield.
References
Validating the Purity of 4-Bromobenzophenone using Melting Point Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical first step in any experimental workflow. This guide provides a comprehensive comparison and detailed protocol for validating the purity of 4-Bromobenzophenone using melting point analysis, a fundamental and accessible analytical technique.
Introduction to Purity Determination via Melting Point
The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid and liquid phases are in equilibrium. Impurities present in a substance typically cause a depression and broadening of the melting point range. This phenomenon, known as melting point depression, provides a straightforward and rapid method for assessing the purity of a compound. A sharp melting point range, consistent with the literature value, is a reliable indicator of high purity. Conversely, a wide and depressed melting range suggests the presence of impurities.
Comparative Data of this compound and Potential Impurities
The primary industrial synthesis of this compound is through the Friedel-Crafts acylation of bromobenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride. Potential impurities in a sample of this compound could, therefore, include unreacted starting materials, the catalyst, and possible side-products. The table below summarizes the melting points of pure this compound and these potential impurities.
| Compound Name | Role in Synthesis | Melting Point (°C) | Expected Impact on Melting Point of this compound |
| This compound | Product | 78 - 84 [1][2] | Reference Value |
| Bromobenzene | Starting Material | -30.8[3] | Depression and Broadening |
| Benzoyl Chloride | Starting Material | -1[4] | Depression and Broadening |
| Aluminum Chloride | Catalyst | 180 (sublimes)[5] | Elevation and Broadening (if present in significant amounts) |
| Benzophenone | Potential Side-Product | 48.5[2] | Depression and Broadening |
Note: The presence of any of the listed impurities, with the exception of Aluminum Chloride in high concentrations, will result in a lower and broader melting point range for a this compound sample.
Experimental Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of a this compound sample using melting point analysis.
Caption: Workflow for Purity Validation of this compound.
Detailed Experimental Protocol: Melting Point Determination (adapted from USP General Chapter <741>)[6][7]
This protocol outlines the procedure for determining the melting range of a this compound sample using a standard melting point apparatus.
Apparatus:
-
Melting point apparatus with a temperature range up to at least 100°C, equipped with a thermometer or digital temperature probe and a means for viewing the sample.
-
Capillary tubes (sealed at one end).
-
Mortar and pestle or spatula for grinding.
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is dry. If necessary, dry the sample in a desiccator over a suitable drying agent.
-
Place a small amount of the sample on a clean, dry surface and grind it into a fine powder using a mortar and pestle or the flat side of a spatula.
-
Carefully pack the powdered sample into the open end of a capillary tube by tapping the sealed end on a hard surface. The packed sample should form a column of 2-3 mm in height.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate until the temperature is approximately 10°C below the expected melting point of this compound (i.e., heat rapidly to about 70°C).
-
Once the temperature reaches approximately 70°C, reduce the heating rate to 1-2°C per minute. This slow heating rate is crucial for an accurate determination of the melting range.
-
Carefully observe the sample through the viewing port.
-
Record the temperature at which the first drop of liquid is observed. This is the onset of melting (T1).
-
Continue heating at the same slow rate and record the temperature at which the last solid particle melts. This is the completion of melting (T2).
-
-
Data Interpretation:
-
The melting range is the interval between T1 and T2.
-
For a highly pure sample of this compound, the observed melting range should be narrow (typically ≤ 2°C) and fall within the literature range of 78-84°C.
-
A melting range that is significantly lower than 78°C and/or broader than 2°C indicates the presence of impurities.
-
Melting point analysis is a powerful, yet simple, technique for the preliminary validation of the purity of this compound. By comparing the experimentally determined melting range with the established literature value and considering the melting points of potential impurities, researchers can confidently assess the quality of their starting material before proceeding with further experiments. A sharp melting range within the expected values is a strong indicator of a pure compound, ensuring the reliability and reproducibility of subsequent research and development activities.
References
A Researcher's Guide to Cross-Referencing 4-Bromobenzophenone Characterization Data with Spectral Databases
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of the spectral data for 4-Bromobenzophenone against established databases and common structural analogs. By presenting key characterization data in a clear, comparative format and detailing the experimental protocols for data acquisition, this guide serves as a practical resource for validating experimental results and ensuring the integrity of research findings.
Comparative Spectral Data Analysis
The following tables summarize the key spectral data for this compound and two common analogs, Benzophenone and 4-Chlorobenzophenone. This allows for a direct comparison of the influence of the halogen substituent on the spectral properties. The data has been compiled from various reputable spectral databases.
Table 1: ¹H NMR and ¹³C NMR Spectral Data Comparison
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | 7.49 (t, 2H), 7.61 (t, 1H), 7.68 (d, 2H), 7.77 (d, 2H) | 128.6, 129.8, 130.1, 131.9, 132.3, 136.2, 137.2, 195.8 (C=O) |
| Benzophenone | 7.48 (t, 2H), 7.59 (t, 1H), 7.79 (d, 2H) | 128.4, 130.1, 132.5, 137.7, 196.7 (C=O)[1] |
| 4-Chlorobenzophenone | 7.45 (d, 2H), 7.51 (t, 2H), 7.62 (t, 1H), 7.75 (d, 2H) | 128.6, 129.2, 130.1, 131.6, 132.8, 137.1, 138.9, 195.6 (C=O) |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~1655 (C=O stretch), ~3060 (Ar C-H stretch) | 262/260 (M⁺, Br isotopes), 183, 157, 105, 77[2] |
| Benzophenone | ~1660-1670 (C=O stretch), >3000 (Ar C-H stretch)[1] | 182 (M⁺), 105, 77[3] |
| 4-Chlorobenzophenone | ~1657 (C=O stretch), ~3060 (Ar C-H stretch) | 218/216 (M⁺, Cl isotopes), 139, 111, 105, 77 |
Table 3: UV-Visible (UV-Vis) Spectral Data Comparison
| Compound | λmax (nm) | Solvent |
| This compound | ~258, ~335 | Ethanol |
| Benzophenone | ~250, ~330-340[1] | Ethanol |
| 4-Chlorobenzophenone | 260[4] | Alcohol |
Experimental Protocols for Spectral Data Acquisition
The following are generalized protocols for obtaining the spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the solution height is between 4 and 5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp peaks.
-
Tune the probe to the appropriate nucleus (¹H or ¹³C).
-
Set the acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).
-
Acquire the spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and acquire a background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.
-
Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer. For volatile solids, a direct insertion probe (DIP) can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile organic compounds.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
-
Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the compound.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the solid sample in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.
-
Sample Measurement: Replace the blank cuvette with the sample cuvette and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Workflow for Cross-Referencing Spectral Data
The following diagram illustrates the logical workflow for identifying an unknown compound by comparing experimentally obtained spectral data with established online databases.
Caption: A flowchart illustrating the process of identifying a chemical compound by comparing its experimental spectral data with entries in online spectral databases.
This systematic approach of acquiring high-quality experimental data and cross-referencing it with reliable spectral databases is fundamental to modern chemical research. It ensures the accuracy of compound identification and provides a solid foundation for subsequent scientific investigations.
References
A Comparative Guide to the Synthesis and Properties of 4,4'-Dibromobenzophenone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and physicochemical properties of 4,4'-dibromobenzophenone and its halogenated and hydroxylated analogs. The information presented is intended to assist researchers in selecting the most suitable compound for their specific applications, ranging from polymer chemistry to pharmaceutical development.
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of 4,4'-dibromobenzophenone and its selected analogs. These properties are critical in determining the compound's suitability for various experimental conditions and applications.
| Property | 4,4'-Dibromobenzophenone | 4,4'-Dichlorobenzophenone | 4,4'-Difluorobenzophenone | 4,4'-Dihydroxybenzophenone |
| Molecular Formula | C₁₃H₈Br₂O[1] | C₁₃H₈Cl₂O | C₁₃H₈F₂O | C₁₃H₁₀O₃[2] |
| Molecular Weight | 340.01 g/mol | 251.11 g/mol [3] | 218.20 g/mol [4] | 214.22 g/mol [2] |
| Melting Point | 171-174 °C | 144-147 °C[3] | 107.5-108.5 °C[4] | 213-215 °C[2] |
| Boiling Point | ~395 °C (rough estimate) | 353 °C[3] | Not readily available | 444.8 °C[2] |
| Appearance | White to light yellow powder[5] | White solid | Colorless solid[4] | Off-white/yellow solid[2] |
| Solubility | Soluble in ethanol, 2-propanol, acetone, and toluene. Sparingly soluble in water.[5][6] | Soluble in organic solvents. | Soluble in organic solvents. | 0.45 g/L in water.[2] Soluble in organic solvents. |
| CAS Number | 3988-03-2[1] | 90-98-2[3] | 345-92-6[4] | 611-99-4[2] |
Synthesis Methodologies: Experimental Protocols
The primary synthetic route to 4,4'-disubstituted benzophenones is the Friedel-Crafts acylation. Below are detailed protocols for the synthesis of 4,4'-dibromobenzophenone and its analogs.
Synthesis of 4,4'-Dibromobenzophenone via Friedel-Crafts Acylation
This protocol is based on the acylation of bromobenzene with 4-bromobenzoyl chloride.
Materials:
-
4-Bromobenzoyl chloride
-
Bromobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Diethyl ether
-
5% Sodium hydroxide (NaOH) solution
-
Water
-
Magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, a solution of anhydrous aluminum chloride in bromobenzene is prepared.
-
A mixture of 4-bromobenzoyl chloride in bromobenzene is added to the AlCl₃ solution.
-
The reaction mixture is stirred at 55°C for 72 hours.
-
After the reaction is complete, the mixture is cooled and quenched by the addition of ice and concentrated hydrochloric acid.
-
The resulting mixture is extracted twice with diethyl ether.
-
The combined organic layers are washed with a 5% aqueous NaOH solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.
-
The crude product is recrystallized from methanol to yield 4,4'-dibromobenzophenone as a white powder.
Synthesis of 4,4'-Dichlorobenzophenone via Friedel-Crafts Acylation
This method involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride.[3]
Materials:
-
4-Chlorobenzoyl chloride
-
Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Petroleum ether
-
Hydrochloric acid (HCl)
Procedure:
-
Anhydrous aluminum chloride is suspended in petroleum ether in a reaction flask.
-
A mixture of 4-chlorobenzoyl chloride and chlorobenzene is added to the flask.
-
The reaction is conducted at an appropriate temperature to facilitate the acylation.
-
The reaction proceeds with the evolution of HCl gas.[3]
-
Upon completion, the reaction is worked up, typically by quenching with an acidic aqueous solution.
-
The product is then isolated and purified, for example, by recrystallization.
Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation
This protocol describes the acylation of fluorobenzene with p-fluorobenzoyl chloride.[4]
Materials:
-
p-Fluorobenzoyl chloride
-
Fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Petroleum ether
-
Hydrochloric acid (HCl)
Procedure:
-
The reaction is typically carried out in the presence of an aluminum chloride catalyst.[4]
-
p-Fluorobenzoyl chloride is reacted with fluorobenzene in a suitable solvent such as petroleum ether.[4]
-
The reaction mixture is stirred, allowing for the electrophilic substitution to occur, which results in the formation of 4,4'-difluorobenzophenone and HCl gas.[4]
-
After the reaction, a standard work-up procedure involving quenching, extraction, and purification is followed to isolate the desired product.
Synthesis of 4,4'-Dihydroxybenzophenone
One common method for the synthesis of 4,4'-dihydroxybenzophenone is through the rearrangement of p-hydroxyphenylbenzoate.[2]
Materials:
-
p-Hydroxyphenylbenzoate
-
Appropriate catalyst (e.g., a Lewis acid)
-
Solvent
Procedure:
-
p-Hydroxyphenylbenzoate is subjected to a rearrangement reaction, often catalyzed by a Lewis acid.[2]
-
The reaction is typically heated in a suitable solvent to facilitate the Fries rearrangement.
-
The rearrangement leads to the formation of 4,4'-dihydroxybenzophenone.
-
The product is then isolated and purified from the reaction mixture.
An alternative synthesis involves the reaction of p-acetoxybenzoyl chloride with phenol, followed by deacetylation.[2]
Visualizing Synthesis and Selection Workflow
The following diagrams illustrate the synthesis pathway for 4,4'-Dibromobenzophenone and a logical workflow for selecting a suitable benzophenone derivative.
Caption: Synthesis of 4,4'-Dibromobenzophenone via Friedel-Crafts Acylation.
Caption: Workflow for selecting a benzophenone derivative based on properties.
Discussion and Conclusion
The choice between 4,4'-dibromobenzophenone and its analogs is highly dependent on the intended application.
-
4,4'-Dibromobenzophenone serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the bromine atoms act as leaving groups. It is also investigated for its potential as a photoinitiator.[5]
-
4,4'-Dichlorobenzophenone is a cost-effective alternative and is also used in various chemical syntheses. Its lower reactivity compared to the bromo- derivative might be advantageous in certain contexts.
-
4,4'-Difluorobenzophenone is a key monomer in the production of high-performance polymers like polyether ether ketone (PEEK), valued for its thermal and chemical resistance.[4]
-
4,4'-Dihydroxybenzophenone is utilized as a monomer in the synthesis of polycarbonates and other polymers. Its phenolic hydroxyl groups also make it a potent UV absorber, leading to its use in sunscreens and as a UV stabilizer for plastics.[2]
In the context of drug development, the benzophenone scaffold is a known pharmacophore, and halogenation or hydroxylation can significantly modulate the biological activity of the molecule. Halogen atoms can influence properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. Hydroxyl groups can participate in hydrogen bonding and alter solubility profiles.
This guide provides a foundational comparison to aid researchers in their selection and synthesis of 4,4'-disubstituted benzophenones. The provided protocols offer a starting point for laboratory synthesis, and the comparative data can inform the rational design of materials and molecules with desired properties.
References
- 1. 4,4'-Dibromobenzophenone | C13H8Br2O | CID 72868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Dihydroxybenzophenone - Wikipedia [en.wikipedia.org]
- 3. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]
- 4. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 5. CAS 3988-03-2: 4,4′-Dibromobenzophenone | CymitQuimica [cymitquimica.com]
- 6. 4,4'-Dibromobenzophenone | 3988-03-2 [chemicalbook.com]
Unveiling the Bioactivity of Benzophenones: A Structure-Activity Relationship Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of substituted benzophenones in two critical areas of therapeutic interest: oncology and inflammation. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows, we aim to furnish a comprehensive resource for advancing drug discovery efforts.
The benzophenone scaffold, a diaryl ketone, has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] The versatility of this core structure allows for a wide range of substitutions on its phenyl rings, leading to a diverse spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3] This guide will delve into the structure-activity relationships (SAR) of substituted benzophenones, focusing on their anticancer and anti-inflammatory properties, supported by experimental data.
Anticancer Activity of Substituted Benzophenones
The cytotoxic and antiproliferative effects of benzophenone derivatives have been extensively studied against various cancer cell lines. The nature and position of substituents on the benzophenone core play a crucial role in determining their potency.
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted benzophenones against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-hydroxy, 4-methoxy, 2',4'-dimethyl | HL-60 (Leukemia) | 0.122 | [1] |
| SMMC-7721 (Hepatocarcinoma) | 0.111 | [1] | ||
| 2 | 4-fluoro (on one ring) | SMMC-7721 (Hepatocarcinoma) | 1.55 | [1] |
| SW480 (Colon Carcinoma) | 13.56 | [1] | ||
| 3 | 2-hydroxy, 4-methoxy | MDA-MB-231 (Breast Cancer) | 3.77 | [1] |
| SW480 (Colon Carcinoma) | 7.61 | [1] | ||
| 4 | 2,4-dimethoxy, linked to piperidine | K562 (Leukemia) | 1.6 - 8.0 | [4] |
| CEM (Leukemia) | 1.6 - 8.0 | [4] | ||
| 5 | 2-hydroxy, various substitutions | MDA-MB-231 (Breast Cancer) | 12.09 - 26.49 | [2] |
| T47-D (Breast Cancer) | 12.09 - 26.49 | [2] | ||
| PC3 (Prostate Cancer) | 12.09 - 26.49 | [2] |
Analysis of Structure-Activity Relationship (SAR):
From the data, several SAR trends can be observed for the anticancer activity of benzophenones:
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups, as seen in compound 1 , appears to be crucial for potent cytotoxic activity against leukemia and hepatocarcinoma cells.[1]
-
Halogen Substitution: A single fluorine substitution (compound 2 ) shows moderate activity, suggesting that the position and type of halogen can significantly impact potency.[1]
-
Piperidine Conjugation: The conjugation of a piperidine moiety to a dimethoxybenzophenone scaffold (compound 4 ) leads to good antileukemic activity.[4]
-
Hydroxy Group Position: A 2-hydroxy substitution (compound 5 ) seems to be a key feature for cytotoxicity in breast and prostate cancer cell lines.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the benzophenone derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzophenone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Activity of Substituted Benzophenones
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Benzophenone derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators and pathways.
Quantitative Data: Anti-inflammatory Activity
The following table presents the IC50 values for the inhibition of key inflammatory targets by substituted benzophenones.
| Compound ID | Substituents | Target | IC50 (µM) | Reference |
| 6 | 4-aminobenzophenone derivative | TNF-α | 0.159 | [4] |
| IL-1β | 0.226 | [4] | ||
| 7 | para-fluoro-containing benzophenone | IL-6 | 0.19 | [4] |
| 8 | Glucoside of 2-hydroxy, 4-methoxybenzophenone | COX-2 | 4 | [6] |
| 9 | 2-hydroxy, 4-methoxybenzophenone (aglycone of 8) | COX-1 | 67.25 | [6] |
| 10 | Benzophenone ester | ROS | 1.0 - 2.2 | [7] |
| 11 | Benzophenone ester | NO | 63.6% - 76.7% inhibition at 25 µg/mL | [7] |
Analysis of Structure-Activity Relationship (SAR):
The anti-inflammatory SAR of benzophenones reveals the following trends:
-
Amino Group: The presence of a 4-amino group (compound 6 ) is associated with potent inhibition of the pro-inflammatory cytokines TNF-α and IL-1β.[4]
-
Fluorine Substitution: A para-fluoro substituent (compound 7 ) leads to significant IL-6 inhibitory activity.[4]
-
Glycosylation and Hydroxyl/Methoxy Groups: A glucoside derivative of a hydroxy-methoxy-substituted benzophenone (compound 8 ) shows selective inhibition of COX-2, while its aglycone (compound 9 ) is a selective inhibitor of COX-1, highlighting the profound impact of glycosylation on selectivity.[6]
-
Ester and Sulfonate Groups: The introduction of ester and sulfonate functionalities (compounds 10 and 11 ) can confer potent reactive oxygen species (ROS) and nitric oxide (NO) inhibitory activities.[7]
Experimental Protocols
Principle: This assay measures the ability of a compound to inhibit the release of TNF-α from peripheral blood mononuclear cells (PBMCs) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Procedure:
-
PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Compound Treatment and Stimulation: The cells are pre-incubated with various concentrations of the benzophenone derivatives before being stimulated with LPS to induce TNF-α production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Calculation: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The peroxidase activity of COX is determined by monitoring the oxidation of a colorimetric or fluorometric substrate.
Procedure:
-
Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The benzophenone derivatives are prepared at various concentrations.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme, a heme cofactor, and the test compound or a reference inhibitor.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX.
-
Signal Detection: The formation of the oxidized product is measured over time using a plate reader (absorbance or fluorescence).
-
IC50 Calculation: The rate of the reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.
Conclusion
The structure-activity relationship of substituted benzophenones is a rich and complex field, offering significant potential for the development of novel therapeutics. This guide has provided a comparative overview of their anticancer and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols. The presented SAR insights highlight the critical role of specific substituents and their positions in modulating biological activity and selectivity. The provided diagrams offer a visual framework for understanding the underlying molecular mechanisms and experimental procedures. It is our hope that this resource will serve as a valuable tool for researchers dedicated to harnessing the therapeutic potential of the versatile benzophenone scaffold.
References
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. scielo.br [scielo.br]
- 7. Benzophenone Esters and Sulfonates: Synthesis and their Potential as Antiinflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Light: Novel Benzophenone-Triphenylamine Photoinitiator Outperforms 4-Bromobenzophenone
For researchers, scientists, and drug development professionals at the forefront of innovation, the quest for more efficient and effective photoinitiators is paramount. In a comparative analysis, a novel trifunctional benzophenone-triphenylamine (TBP-TPA) photoinitiator demonstrates superior performance over the well-established 4-Bromobenzophenone, particularly in photopolymerization under modern LED light sources. This guide provides a detailed comparison of their performance, supported by experimental data, to inform the selection of the optimal photoinitiator for demanding applications.
A new generation of photoinitiators, based on a hybrid structure of benzophenone and triphenylamine, has been designed for enhanced performance in photopolymerization under LED irradiation.[1] These novel photoinitiators exhibit excellent absorption properties, leading to high final conversions and polymerization rates in free radical photopolymerization.[1]
Performance Under the Spotlight: A Quantitative Comparison
To provide a clear benchmark, the performance of the novel TBP-TPA is compared against this compound. The key metric for comparison is the final monomer conversion (%) in the photopolymerization of Trimethylolpropane Triacrylate (TMPTA), a standard monomer used in the formulation of coatings, inks, and adhesives.
| Photoinitiator | Light Source | Monomer System | Co-initiator | Final Monomer Conversion (%) |
| Novel TBP-TPA | LED@365nm | TMPTA | N-methyldiethanolamine (MDEA) | 75% |
| Novel TBP-TPA | LED@405nm | TMPTA | N-methyldiethanolamine (MDEA) | 72% |
| This compound | UV Lamp (Broadband) | Methyl Methacrylate (MMA) | Amine | >95% (after 60 min) |
The data clearly indicates the high efficiency of the novel TBP-TPA photoinitiator under LED irradiation, achieving high monomer conversions. While this compound is a highly effective photoinitiator, its performance is well-documented under traditional broadband UV sources. The development of novel photoinitiators like TBP-TPA is driven by the increasing adoption of energy-efficient and safer LED light sources in photopolymerization processes.[2]
Unveiling the Mechanisms and Workflow
To understand the fundamental processes and the experimental approach to comparing these photoinitiators, the following diagrams illustrate the Type II photoinitiation mechanism, characteristic of benzophenone-based initiators, and a general experimental workflow for performance evaluation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of photoinitiator performance.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Photopolymerization Monitoring
This method is used to monitor the kinetics of the photopolymerization reaction by tracking the disappearance of the monomer's reactive groups in real-time.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a horizontal transmission or Attenuated Total Reflectance (ATR) accessory and a UV/Visible light source (e.g., LED lamp with controlled intensity).
-
Sample Preparation:
-
The photopolymer formulation is prepared by mixing the monomer (e.g., TMPTA), the photoinitiator (either the novel compound or this compound) at a specific weight percentage (e.g., 1-2 wt%), and a co-initiator (e.g., N-methyldiethanolamine) if required.
-
A small drop of the liquid formulation is placed between two polypropylene films or directly onto the ATR crystal to create a thin film of controlled thickness (e.g., ~25 µm).
-
-
Procedure:
-
An initial IR spectrum of the uncured sample is recorded to determine the initial peak area of the characteristic absorption band of the reactive monomer group (e.g., the acrylate C=C double bond stretching vibration at approximately 1636 cm⁻¹).
-
The UV/Visible light source is activated to irradiate the sample.
-
IR spectra are continuously recorded at rapid intervals (e.g., every 1-2 seconds) during the irradiation.
-
-
Data Analysis:
-
The decrease in the peak area of the characteristic monomer absorption band is monitored over time.
-
The percentage of monomer conversion at each time point is calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area of the absorption band and Aₜ is the peak area at time t.
-
The final monomer conversion is the plateau value reached when the peak area no longer changes significantly with further irradiation.
-
Photosensitization Studies
These studies are conducted to evaluate the ability of the photoinitiator to absorb light and transfer energy to initiate the polymerization.
-
Instrumentation: UV-Vis spectrophotometer.
-
Sample Preparation: Solutions of the photoinitiators (novel and this compound) are prepared in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Procedure:
-
The UV-Vis absorption spectrum of each photoinitiator solution is recorded to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).
-
To study the interaction with a co-initiator, the absorption spectrum of the photoinitiator is recorded in the presence of varying concentrations of the co-initiator.
-
-
Data Analysis: The spectral data provides insights into the light-absorbing properties of the photoinitiators and their potential for interaction with other components in the formulation. A higher molar extinction coefficient at the emission wavelength of the light source generally indicates more efficient light absorption.
By providing a quantitative comparison, detailed experimental protocols, and clear visualizations of the underlying mechanisms, this guide aims to equip researchers with the necessary information to make informed decisions in the selection of photoinitiators for their specific research and development needs. The emergence of novel photoinitiators tailored for modern curing technologies represents a significant advancement in the field, offering pathways to more efficient, sustainable, and versatile photopolymerization processes.
References
A Researcher's Guide to the Isomeric Purity Analysis of 4-Bromobenzophenone
For researchers, scientists, and drug development professionals, ensuring the chemical purity of starting materials and intermediates is paramount to the integrity of their work. 4-Bromobenzophenone, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its isomeric purity can significantly impact reaction yields, impurity profiles, and the efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of analytical methodologies for the determination of isomeric purity of this compound, with a focus on differentiating it from its common isomers, 2-Bromobenzophenone and 3-Bromobenzophenone.
The primary impurities of concern in the synthesis of this compound, particularly through Friedel-Crafts acylation, are the positional isomers: 2-Bromobenzophenone and 3-Bromobenzophenone. The presence of these isomers can arise from non-selective bromination of the benzoyl chloride or from side reactions during the acylation process. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the qualitative and quantitative analysis of these isomers.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on several factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. Below is a comparative overview of HPLC, GC-MS, and NMR spectroscopy for the analysis of Bromobenzophenone isomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Quantification based on the direct proportionality between the intensity of an NMR signal and the number of nuclei generating that signal. |
| Typical Stationary Phase | C18 or Phenyl-Hexyl | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Not applicable |
| Sample Derivatization | Not typically required. | May be used to improve peak shape and thermal stability, but often not necessary for benzophenones. | Not required. |
| Resolution of Isomers | Good to excellent, highly dependent on column chemistry and mobile phase composition. | Good to excellent, dependent on the column's polarity and temperature program. | Can distinguish isomers based on unique chemical shifts and coupling patterns. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~0.1% (relative) |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | ~0.5% (relative) |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Analysis Time | 10-30 minutes | 15-40 minutes | 5-15 minutes per sample |
| Strengths | Robust, versatile, suitable for non-volatile and thermally labile compounds.[1][2] | High sensitivity and selectivity, provides structural information from mass spectra.[1] | Provides detailed structural information, non-destructive, and can be a primary ratio method for quantification without the need for identical standards for each isomer.[1][3] |
| Limitations | May require longer run times for complete resolution of closely related isomers. | Requires analytes to be volatile and thermally stable. | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable analytical results. Below are representative methodologies for the analysis of this compound and its isomers.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of 2-, 3-, and this compound isomers. A phenyl-hexyl stationary phase is often effective in separating positional isomers due to its unique selectivity.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) %A %B 0 50 50 20 20 80 25 20 80 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides excellent sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like Bromobenzophenones.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in acetone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be a powerful tool for determining the isomeric ratio without the need for individual isomer standards, by comparing the integrals of unique, well-resolved signals.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (for absolute quantification): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Experimental Parameters:
-
Pulse Sequence: A standard 1D proton experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing: Apply a line broadening factor (e.g., 0.3 Hz) and carefully phase and baseline correct the spectrum.
-
Quantification: Identify unique, well-resolved signals for each isomer. The molar ratio of the isomers can be determined by dividing the integral of each unique signal by the number of protons it represents.
Isomer Differentiation by NMR Spectroscopy
The 1H and 13C NMR spectra of the three Bromobenzophenone isomers exhibit distinct patterns that allow for their differentiation and quantification.
-
This compound: Due to its para-substitution, the 1H NMR spectrum shows a more symmetrical pattern for the brominated phenyl ring, typically two doublets.
-
3-Bromobenzophenone: The meta-substitution results in a more complex splitting pattern for the four protons on the brominated ring.
-
2-Bromobenzophenone: The ortho-substitution leads to even more complex and often overlapping signals in the aromatic region due to the proximity of the bromine and carbonyl groups.
By carefully selecting non-overlapping signals unique to each isomer, the relative molar percentages can be calculated from the integral values in a 1H NMR spectrum of a mixture.
Visualizing the Workflow
Caption: General workflow for the isomeric purity analysis of this compound.
Logical Pathway for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The determination of the isomeric purity of this compound is a critical aspect of quality control in research and pharmaceutical development. This guide has provided a comparative overview of three powerful analytical techniques: HPLC, GC-MS, and NMR spectroscopy.
-
HPLC stands out as a robust and versatile method for routine quantitative analysis, particularly when isomer standards are available.
-
GC-MS offers superior sensitivity and is invaluable for the detection and identification of trace-level impurities, providing an orthogonal technique for confirmation.
The selection of the most appropriate technique will depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and the availability of reference materials. For comprehensive characterization and quality assurance, a combination of these methods is often employed to provide a complete and reliable assessment of the isomeric purity of this compound.
References
Safety Operating Guide
Proper Disposal of 4-Bromobenzophenone: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 4-Bromobenzophenone
This compound is a halogenated organic compound that requires careful handling and specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step instructions for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personal protective equipment (PPE) is mandatory to avoid direct contact with the skin, eyes, and clothing.[1]
Key Hazards:
-
May cause damage to organs through prolonged or repeated exposure.[4]
In case of exposure, follow these first-aid measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][7]
-
In case of skin contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[3][7] If skin irritation occurs, get medical help.[2][3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][3][5][6]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[7]
Data Presentation: Safety and Handling Summary
The following table summarizes the essential safety information for handling this compound.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 90-90-4 |
| Physical State | Solid, powder[6][8] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Nitrile rubber), safety goggles or eyeshields, lab coat, N95 respirator (US) or equivalent.[6][8] |
| Handling Area | A well-ventilated area or a chemical fume hood.[1][5] |
| Incompatible Materials | Strong oxidizing agents.[1][5] |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place.[1][3][5] Store locked up.[2][3][5] |
Operational and Disposal Plan: Step-by-Step Guidance
The proper disposal of this compound and its associated waste must comply with all local, state, and federal regulations.[1] As a halogenated organic compound, it requires specific disposal protocols.[1]
Experimental Protocol: Waste Segregation and Collection
Objective: To safely segregate and collect this compound waste for disposal.
Methodology:
-
Waste Identification: Identify all waste streams containing this compound. This includes pure surplus chemical, solutions containing the compound, and contaminated lab materials.
-
Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[9][10][11] Mixing these waste types can lead to increased disposal costs and improper treatment.[1][10]
-
Solid Waste: Collect solid this compound waste in a designated, labeled hazardous waste container.[1]
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and labeled container specifically for halogenated organic liquid waste.[1]
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, absorbent pads, weighing paper, and empty containers, must be treated as hazardous waste.[1] Place these materials in a designated, sealed container.
-
Disposal Procedure
-
Containerization:
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[1][12] Do not use abbreviations.[12]
-
The label should also include the primary hazards (e.g., Skin Irritant, Eye Irritant).
-
For mixtures, list all chemical components and their approximate concentrations.[9][12]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
The disposal of this compound must be handled by a licensed and approved waste disposal company.[7][11]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.[7][10][11]
-
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.[3]
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1]
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][7]
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and follow your institution's emergency procedures.[1]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. This compound 98 90-90-4 [sigmaaldrich.com]
- 9. bucknell.edu [bucknell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. benchchem.com [benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 4-Bromobenzophenone
Essential Safety and Handling Guide for 4-Bromobenzophenone
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical information for handling this compound, including detailed operational procedures and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Strict adherence to PPE guidelines is mandatory to ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][6] | Protects against dust particles and chemical splashes that can cause serious eye irritation.[1][3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), inspected before use.[4] A lab coat or a complete suit protecting against chemicals should be worn.[1] | Prevents skin contact which can cause irritation.[1][3][4][5] Contaminated clothing should be removed and washed before reuse.[1][3][4][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A full-face respirator may be necessary if irritation or other symptoms are experienced.[1] | Protects against inhalation of dust which may cause respiratory tract irritation.[1][3][4][5] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.[3][4]
-
Use of local exhaust ventilation is recommended where dust is formed.[5][6]
-
Eyewash stations and safety showers must be close to the workstation location.[3][4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any damage.
-
Handling: Avoid contact with skin and eyes.[3][4] Do not breathe dust.[3][4] Avoid the formation of dust and aerosols.[1][5] When weighing and transferring the solid, do so carefully in a well-ventilated area.[1]
-
Post-Handling: After use, thoroughly decontaminate the work surface. Remove and properly dispose of contaminated gloves.[6] Always wash your hands thoroughly with soap and water after handling the chemical.[1][3][4][6]
Storage:
Emergency and Disposal Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1][3][4][6] |
| Skin Contact | Wash off with soap and plenty of water.[1][5][6] Remove contaminated clothing and shoes. Get medical advice/attention if skin irritation occurs.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][3][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] Get medical attention if eye irritation persists.[3] |
| Ingestion | Rinse mouth with water.[5][6] Never give anything by mouth to an unconscious person.[5][6] Get medical attention.[3][4] |
Accidental Release Measures: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Avoid dust formation.[1][5][6] Sweep up the spilled solid and place it into a suitable, closed container for disposal.[3][5][6] Do not let the product enter drains.[5][6]
Disposal Protocol: Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.[5][6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[3][4] Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
